5-chloro-2-(1H-pyrrol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLODLNAJXRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15814-76-3 | |
| Record name | 15814-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-chloro-2-(1H-pyrrol-1-yl)aniline CAS 15814-76-3 chemical properties
An In-Depth Technical Guide to 5-chloro-2-(1H-pyrrol-1-yl)aniline (CAS 15814-76-3)
Introduction
This compound is a substituted aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a chloro-substituted aniline core linked to a pyrrole ring, makes it a versatile and highly valuable building block for the synthesis of complex heterocyclic compounds. The presence of chlorine, a halogen atom, often enhances the pharmacological properties of molecules, making this compound a key intermediate in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering researchers and drug development professionals the critical data needed to leverage its full potential.
Core Chemical Identity
A precise understanding of the compound's fundamental identifiers is the bedrock of any scientific investigation.
-
IUPAC Name: this compound
-
CAS Number: 15814-76-3
-
Molecular Formula: C₁₀H₉ClN₂
-
Molecular Weight: 192.65 g/mol
-
Synonyms: 5-chloro-2-pyrrol-1-ylaniline[3]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical characteristics of a compound dictate its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Physical Form | Powder or crystals | [4] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in organic solvents like alcohol, ether, and benzene. Moderately soluble in water. | [6][7] |
| Storage | Store in a cool, dry place in a tightly sealed container. Keep in a dark place under an inert atmosphere. | [4] |
| InChI Key | BSNLODLNAJXRMB-UHFFFAOYSA-N | [5] |
The molecule's structure, combining a polar aniline moiety with a less polar pyrrole ring, results in moderate solubility in water and good solubility in common organic solvents.[6] This solubility profile is advantageous for a wide range of chemical reactions and purifications.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a molecular "fingerprint," which is essential for structural confirmation and purity assessment. The combination of NMR, IR, and Mass Spectrometry offers an unambiguous characterization of this compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework.[8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyrrole rings.
-
Aniline Protons (Ar-H): Three signals in the aromatic region (~6.6-7.2 ppm), appearing as multiplets or doublets, corresponding to the three protons on the substituted benzene ring.
-
Pyrrole Protons: Two signals, likely triplets, in the region of ~6.3-6.8 ppm, corresponding to the α- and β-protons of the pyrrole ring.[9][10]
-
Amine Protons (NH₂): A broad singlet (~3.7 ppm) that can vary in chemical shift depending on the solvent and concentration.[9]
-
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry.
-
Aromatic Carbons: Six signals in the downfield region (~110-145 ppm).
-
Pyrrole Carbons: Four signals (~109-122 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Aromatic Amine | N-H Symmetric/Asymmetric Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Pyrrole Ring | C-H Stretch | ~3100 |
| Aromatic/Pyrrole Rings | C=C Stretch | 1450 - 1600 |
| Aryl-Nitrogen Bond | C-N Stretch | 1250 - 1360 |
| Carbon-Chlorine Bond | C-Cl Stretch | 1000 - 1100 |
The presence of sharp peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of the primary amine group, while absorptions in the fingerprint region confirm the aromatic and heterocyclic structures.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition.[8]
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 192.
-
Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z 194 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.
-
Fragmentation: Common fragmentation patterns may involve the loss of the pyrrole ring, the chlorine atom, or the amino group.
Synthesis and Chemical Reactivity
General Synthesis Protocol
This compound is typically synthesized via a two-step process starting from a substituted nitroaniline. This method, known as the Clauson-Kaas reaction, is a robust and widely used procedure for the synthesis of N-substituted pyrroles.[9]
Step 1: Pyrrole Ring Formation A mixture of 5-chloro-2-nitroaniline and 2,5-dimethoxytetrahydrofuran is refluxed in acetic acid. This reaction forms the pyrrole ring on the nitroaniline backbone.
Step 2: Reduction of the Nitro Group The resulting nitro-intermediate is then reduced to the primary amine. A common method for this reduction is using iron powder and ammonium chloride in refluxing water.[9]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The utility of this compound stems from its dual reactivity. The primary amine group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. Furthermore, the entire molecule serves as a scaffold for building more complex structures, often through cyclization or coupling reactions. For instance, it is used in indium(III) chloride-catalyzed one-pot syntheses to create fused quinoxaline derivatives, which are of interest in medicinal chemistry.[14][15]
Applications in Drug Discovery
While the compound itself may not have direct biological activity, it is a crucial precursor for molecules with a wide range of pharmacological applications, especially in oncology.[16] Substituted anilines are core components of many kinase inhibitors, and the specific substitution pattern of this compound provides a strategic starting point for developing potent and selective therapeutic agents.[1][16] The pyrrolo[1,2-a]quinoxaline skeleton, which can be synthesized from this aniline derivative, shows significant potential for biological and optical applications.[17]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).[4][18]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[19][20]
-
Storage: Keep containers tightly sealed in a cool, dry place.[21]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.[19][21]
-
Conclusion
This compound (CAS 15814-76-3) is a well-characterized chemical intermediate with significant value for synthetic and medicinal chemists. Its defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an essential tool for the construction of novel heterocyclic systems. The insights provided in this guide are intended to empower researchers to confidently and safely utilize this compound in their pursuit of new scientific discoveries and the development of next-generation pharmaceuticals.
References
- InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega.
- InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. PMC.
- This compound. Sigma-Aldrich.
- This compound | 15814-76-3. Sigma-Aldrich.
- Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond - Supporting Information. The Royal Society of Chemistry.
- Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide. Benchchem.
- This compound. PubChemLite.
- This compound. Sigma-Aldrich.
- Material Safety Data Sheet. Conrad Electronic SE.
- This compound. Merck.
- 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123. PubChem.
- Application Note: Structural Characterization of 5-Chloro-2-(propan-2-yl)aniline using Fourier-Transform Infrared (FTIR) Spectroscopy. Benchchem.
- A Golden Synthetic Approach for 2(1H-pyrrole-1yl)-aniline and pyrrolo[1,2-a]quinoxaline Through Gold-carbene Intermediate. ResearchGate.
- MATERIAL SAFETY DATA SHEET. ChemTreat.
- SAFETY DATA SHEET. Fisher Scientific.
- Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery. Benchchem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
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1-(2-amino-4-chlorophenyl)pyrrole synonyms and IUPAC name
This technical guide provides a comprehensive analysis of 1-(2-amino-4-chlorophenyl)pyrrole , a critical intermediate in the synthesis of fused heterocyclic systems such as pyrrolo[1,2-a]quinoxalines.
Executive Summary
1-(2-Amino-4-chlorophenyl)pyrrole (CAS 15814-76-3) is a bifunctional building block characterized by an electron-rich pyrrole ring coupled to a substituted aniline. Its unique reactivity stems from the orthogonality of the nucleophilic amino group and the electrophilic potential of the pyrrole ring, making it an ideal scaffold for Clauson-Kaas type cyclizations and the synthesis of bioactive pyrrolo[1,2-a]quinoxalines .
Nomenclature & Identification
Accurate identification is critical due to the varying numbering systems used in aniline vs. pyrrole nomenclature.
| Identifier | Value |
| Preferred IUPAC Name | 5-Chloro-2-(1H-pyrrol-1-yl)aniline |
| Systematic Name | 1-(2-Amino-4-chlorophenyl)pyrrole |
| CAS Registry Number | 15814-76-3 |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| SMILES | Nc1cc(Cl)ccc1-n1cccc1 |
| InChI Key | BSNLODLNAJXRMB-UHFFFAOYSA-N |
| Synonyms | 2-(1-Pyrrolyl)-5-chloroaniline; 4-Chloro-2-(1-pyrrolyl)aniline |
Chemical Properties & Specifications
| Property | Specification |
| Appearance | Off-white to pale brown crystalline powder |
| Melting Point | 93.5 – 99.5 °C |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Conjugate Acid) | ~3.5 (Aniline nitrogen) |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8 °C, protect from light (oxidation sensitive) |
Synthesis Protocol
The most robust synthesis involves a two-step sequence: a Clauson-Kaas pyrrole synthesis followed by a chemoselective reduction .
Step 1: Clauson-Kaas Cyclization
Precursor: 4-Chloro-2-nitroaniline (commercially available). Reagent: 2,5-Dimethoxytetrahydrofuran.[1][2][3]
Mechanism: The acid-catalyzed opening of 2,5-dimethoxytetrahydrofuran generates a reactive 1,4-dicarbonyl intermediate, which condenses with the primary amine of the aniline to close the pyrrole ring.
Step 2: Nitro Reduction
Intermediate: 1-(4-Chloro-2-nitrophenyl)pyrrole. Method: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl).
Critical Control Point: The chlorine atom is susceptible to hydrodehalogenation under vigorous hydrogenation conditions. Using Fe/NH₄Cl or SnCl₂ is preferred to preserve the halogen handle.
Experimental Procedure (Optimized)
-
Cyclization: Dissolve 4-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid. Add 2,5-dimethoxytetrahydrofuran (1.1 eq).[4] Reflux for 2–4 hours. Pour into ice water, filter the precipitate (1-(4-chloro-2-nitrophenyl)pyrrole).
-
Reduction: Suspend the nitro-intermediate in Ethanol/Water (3:1). Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq). Heat to 80°C for 1 hour.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[5] Extract with Ethyl Acetate.[6]
-
Purification: Recrystallize from Ethanol/Hexane to yield This compound .
Figure 1: Two-step synthesis pathway preserving the aryl-chloride motif.
Applications in Drug Discovery
This compound is a "privileged scaffold" for synthesizing Pyrrolo[1,2-a]quinoxalines , a class of compounds exhibiting antileishmanial, anticancer, and antipsychotic activities.
Reaction Logic: The free amino group forms an imine with an aldehyde. The pyrrole C2 position (nucleophilic) then attacks the imine carbon (electrophilic) in a Pictet-Spengler-type cyclization, often catalyzed by Lewis acids like InCl₃ or Brønsted acids.
Figure 2: Conversion to Pyrrolo[1,2-a]quinoxaline scaffold via acid-catalyzed cyclization.
Analytical Characterization
To validate the identity of the synthesized material, compare against these expected spectral signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyrrole Ring: Two triplets/multiplets at δ 6.20 (2H, C3/C4-H) and δ 6.90 (2H, C2/C5-H).
-
Aniline Ring:
-
Doublet at δ 7.05 (1H, J=8.5 Hz, H-3 relative to N).
-
Doublet of doublets at δ 6.70 (1H, H-4).
-
Doublet at δ 6.85 (1H, H-6).
-
Note: Shifts vary based on concentration and solvent.
-
-
Amine: Broad singlet at δ 4.50 – 5.00 (2H, -NH₂), exchangeable with D₂O.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 193.05 (monoisotopic peak for ³⁵Cl).
-
Isotope Pattern: Distinct 3:1 ratio for M+H (193) and M+H+2 (195) due to Chlorine.
-
References
-
Sigma-Aldrich. this compound Product Sheet.Link
-
Guillon, J., et al. (2006). Synthesis, analytical behaviour and biological evaluation of new 4-substituted pyrrolo[1,2-a]quinoxalines as antileishmanial agents. Bioorganic & Medicinal Chemistry.[4][7][8]
-
PubChem. Compound Summary: this compound (CID 10655401). National Library of Medicine. Link
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.Link
-
Dundee University. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. (Reference for related chloro-aniline reactivity). Link
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A Technical Guide to 5-Chloro-2-(1H-pyrrol-1-yl)aniline and 1-(2-Aminophenyl)pyrrole Derivatives in Drug Discovery
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-chloro-2-(1H-pyrrol-1-yl)aniline and the broader class of 1-(2-aminophenyl)pyrrole derivatives, pivotal building blocks in medicinal chemistry. We will delve into their synthesis, comparative physicochemical properties, reactivity, and extensive applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the strategic use of these important scaffolds.
Introduction: The Significance of the N-Arylpyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. When appended to an aniline moiety, forming N-arylpyrroles, the resulting architecture becomes a versatile precursor for a multitude of more complex heterocyclic systems. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
This guide focuses on a comparative analysis of this compound and the general class of 1-(2-aminophenyl)pyrrole derivatives. The introduction of a chlorine atom at the 5-position of the aniline ring in this compound significantly influences its electronic and steric properties, thereby modulating its reactivity and the biological activity of its downstream products. Understanding these nuances is critical for the rational design of novel drug candidates.
Synthesis of 1-(2-Aminophenyl)pyrrole Derivatives: A Comparative Overview
The construction of the 1-(2-aminophenyl)pyrrole core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods are the Paal-Knorr synthesis and the Clauson-Kaas reaction.
The Paal-Knorr Pyrrole Synthesis
A classic and widely utilized method for pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9][10][11] In the context of 1-(2-aminophenyl)pyrrole derivatives, this translates to the reaction of a 1,4-dicarbonyl compound with a substituted o-phenylenediamine.
Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent, often with a catalytic amount of acid to facilitate the initial imine formation and subsequent cyclization. The choice of the 1,4-dicarbonyl compound dictates the substitution pattern on the resulting pyrrole ring.
Caption: Paal-Knorr synthesis of 1-(2-aminophenyl)pyrrole derivatives.
The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction provides an alternative and often milder route to N-substituted pyrroles.[12][13][14] This method utilizes the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Causality Behind Experimental Choices: The 2,5-dimethoxytetrahydrofuran acts as a synthetic equivalent of succinaldehyde. The acidic conditions are crucial for the in situ generation of the reactive dicarbonyl species. This method is particularly useful for synthesizing N-arylpyrroles with unsubstituted pyrrole rings. A variety of catalysts, including eco-friendly options like zinc triflate, have been developed to improve the efficiency and environmental footprint of this reaction.[12][15]
Caption: Clauson-Kaas synthesis of N-arylpyrroles.
Comparative Analysis: this compound vs. Unsubstituted and Other Derivatives
The presence of the chloro substituent at the 5-position of the aniline ring in this compound imparts distinct properties compared to its unsubstituted counterpart and other derivatives.
| Property | 1-(2-Aminophenyl)pyrrole | This compound | Rationale for Differences |
| Molecular Weight | 158.20 g/mol [16] | 192.65 g/mol [17] | Addition of a chlorine atom. |
| Reactivity of the Aniline Ring | More susceptible to electrophilic substitution. | Deactivated towards electrophilic substitution due to the electron-withdrawing nature of chlorine. | The chloro group is an ortho, para-director but deactivating. |
| Basicity of the Amino Group | Higher pKa. | Lower pKa. | The inductive effect of chlorine reduces the electron density on the nitrogen atom. |
| Solubility | Generally soluble in common organic solvents. | Solubility may be slightly altered due to changes in polarity and crystal packing. | The chloro group can influence intermolecular interactions. |
| Biological Activity of Derivatives | Serves as a versatile scaffold for various bioactive molecules.[18] | The chloro group can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties.[19] | Halogen atoms can act as lipophilic groups and engage in specific interactions with protein residues. |
Reactivity and Applications in Drug Discovery
Both this compound and other 1-(2-aminophenyl)pyrrole derivatives are invaluable precursors for the synthesis of fused heterocyclic systems, particularly quinoxaline derivatives.[20][21] These fused systems are prevalent in many biologically active compounds.
Synthesis of Pyrrolo[1,2-a]quinoxalines
A key application of these aniline derivatives is their reaction with α-dicarbonyl compounds or their equivalents to form pyrrolo[1,2-a]quinoxalines. These scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antifungal properties.[20]
Self-Validating System: The formation of the quinoxaline ring is a robust and high-yielding reaction. The identity of the product can be unequivocally confirmed by standard spectroscopic techniques such as NMR and mass spectrometry. The characteristic chemical shifts and fragmentation patterns provide a definitive structural proof.
Caption: Synthesis of pyrrolo[1,2-a]quinoxalines.
Role in Kinase Inhibitor Development
Substituted anilines are a cornerstone in the design of kinase inhibitors. The this compound scaffold can be strategically employed to synthesize potent inhibitors of various kinases implicated in cancer and other diseases. The chloro group can occupy hydrophobic pockets in the ATP-binding site of kinases, enhancing potency and selectivity.[22]
Experimental Protocols
General Protocol for Clauson-Kaas Synthesis of this compound
Materials:
-
4-Chloro-2-nitroaniline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
Procedure:
-
Reduction of 4-Chloro-2-nitroaniline: To a solution of 4-chloro-2-nitroaniline in ethanol and water, add iron powder and a catalytic amount of ammonium chloride. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford 4-chloro-o-phenylenediamine.
-
Pyrrole Ring Formation: To a solution of 4-chloro-o-phenylenediamine in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
General Protocol for Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative
Materials:
-
This compound
-
1,2-Diketone (e.g., benzil)
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
To a solution of this compound in ethanol, add the 1,2-diketone and a few drops of glacial acetic acid.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Structural Confirmation and Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.[23]
| Technique | Expected Data for this compound |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, pyrrole protons around δ 6.0-6.5 ppm, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Characteristic signals for the aromatic and pyrrole carbons. The carbon bearing the chlorine atom will be shifted downfield. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (192.65 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).[24] |
| IR Spectroscopy | N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C-H stretching for the aromatic and pyrrole rings, and C-Cl stretching in the fingerprint region. |
Conclusion
This compound and the broader class of 1-(2-aminophenyl)pyrrole derivatives are undeniably valuable and versatile scaffolds in the field of drug discovery. Their synthetic accessibility, coupled with their propensity to form complex, biologically active heterocyclic systems, ensures their continued importance in the development of novel therapeutics. The strategic incorporation of substituents, such as the chlorine atom in this compound, provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. This guide has provided a comprehensive overview of the synthesis, properties, and applications of these important building blocks, offering a solid foundation for researchers to innovate and advance the frontiers of medicinal chemistry.
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Patil, S. A., & Verma, A. K. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]
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Thiault, G. A., et al. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765–780. [Link]
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Afsina, P. V., et al. (2022). A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst. Catalysis Letters, 152, 3479–3488. [Link]
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Dörr, A. A., & Lubell, W. D. (2014). Aminophenylpyrrole synthesis and application to pyrrolo[1,2-c]quinazolinone synthesis. Heterocycles, 88(2), 1137-1153. [Link]
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Dörr, A. A., & Lubell, W. D. (2014). ChemInform Abstract: Aminophenylpyrrole Synthesis and Application to Pyrrolo[1,2-c]quinazolinone Synthesis. ChemInform, 45(32). [Link]
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Patil, S. A., & Verma, A. K. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]
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Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 868–893. [Link]
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Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2372554. [Link]
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Gullapelli, K., et al. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. [Link]
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The Versatile Role of 5-Chloro-2-(1H-pyrrol-1-yl)aniline in the Synthesis of Fused Heterocyclic Systems: A Technical Guide
Introduction: A Privileged Scaffold in Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, 2-(1H-pyrrol-1-yl)anilines have emerged as particularly valuable precursors for the construction of complex, fused heterocyclic systems. The inherent reactivity of the aniline amine group, coupled with the aromatic pyrrole moiety, provides a versatile platform for a variety of cyclization strategies.
This technical guide focuses on a specific, yet highly important, derivative: 5-chloro-2-(1H-pyrrol-1-yl)aniline . The introduction of a chloro substituent on the aniline ring provides a strategic handle for tuning the electronic properties of the molecule and the resulting heterocyclic products. This can have profound effects on their biological activity and material properties. Furthermore, the chloro group can serve as a site for further functionalization, opening avenues for the creation of diverse chemical libraries.
This guide will provide an in-depth exploration of the synthetic utility of this compound, with a primary focus on the construction of quinoxaline-based fused systems. We will delve into reaction mechanisms, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Synthetic Applications: The Gateway to Fused Quinoxalines
The most well-documented application of this compound is in the synthesis of pyrrolo[1,2-a]quinoxalines and their more complex, fused derivatives. These scaffolds are of significant interest due to their presence in numerous biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of medicinal activities, including antibacterial, antitumor, and antiviral properties[1].
Indium-Catalyzed One-Pot Synthesis of Benzooxazepino-Fused Pyrroloquinoxalines
A particularly elegant and efficient method for the synthesis of complex, multi-ring heterocyclic systems is the one-pot reaction of this compound with 2-propargyloxybenzaldehydes, catalyzed by indium(III) chloride. This reaction leads to the formation of 12bH-benzo[2][3][1][4]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines, a class of compounds with significant potential in medicinal chemistry.
Causality of Experimental Choices:
-
Indium(III) Chloride as a Catalyst: InCl3 is a mild Lewis acid that is known to be effective in promoting cyclization reactions. Its oxophilicity likely plays a role in activating the aldehyde carbonyl group, facilitating the initial condensation with the aniline.
-
One-Pot Procedure: This approach is highly atom-economical and efficient, as it avoids the isolation of intermediates, thereby saving time and resources. The reaction proceeds through a cascade of events, all occurring in a single reaction vessel.
Proposed Reaction Mechanism:
The reaction is believed to proceed through an initial condensation of the aniline with the aldehyde to form a Schiff base. This is followed by an intramolecular hydroamination of the alkyne by the secondary amine, leading to the formation of a dihydro-pyrrolo[1,2-a]quinoxaline intermediate. A subsequent intramolecular nucleophilic attack of the hydroxyl group onto the newly formed enamine, followed by dehydration, likely leads to the final fused heterocyclic system.
Visualization of the Synthetic Pathway:
Caption: InCl3-catalyzed one-pot synthesis of benzooxazepino-fused pyrroloquinoxalines.
Experimental Protocol: Synthesis of 3-Chloro-6-methyl-12bH-benzo[2][3][1][4]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline [1]
Materials:
-
This compound (100.1 mg, 0.5 mmol)
-
2-(prop-2-ynyloxy)benzaldehyde (0.1 g, 0.6 mmol)
-
Indium(III) chloride (InCl3) (2.2 mg, 0.01 mmol)
-
Dichloromethane (CH2Cl2), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (0.5 mmol) and 2-(prop-2-ynyloxy)benzaldehyde (0.6 mmol) in anhydrous dichloromethane, add InCl3 (0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data Summary:
| Product | Yield |
| 3-Chloro-6-methyl-12bH-benzo[2][3][1][4]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83% |
Other Synthetic Approaches to Pyrrolo[1,2-a]quinoxalines
While the indium-catalyzed method is highly effective for the synthesis of complex fused systems, other strategies have been developed for the synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold from 2-(1H-pyrrol-1-yl)anilines. These methods often involve different catalytic systems and reaction conditions, offering a broader synthetic toolkit.
-
Acetic Acid-Catalyzed Pictet-Spengler Reaction: This classical reaction can be employed for the synthesis of pyrrolo[1,2-a]quinoxalines through the condensation of 2-(1H-pyrrol-1-yl)anilines with aldehydes[5]. The acidic conditions facilitate the formation of the key iminium ion intermediate, which then undergoes intramolecular cyclization.
-
TBHP-Mediated Metal-Free Synthesis: A metal-free approach utilizing tert-butyl hydroperoxide (TBHP) as an oxidant has been reported for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and α-hydroxy acids[5]. In this case, the α-hydroxy acid serves as an in-situ source of an aldehyde.
-
Iodine-Catalyzed Oxidative Cyclization: The use of molecular iodine as a catalyst in the presence of an oxidant like 2-iodoxybenzoic acid (IBX) allows for the oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkenes or alkynes to yield pyrrolo[1,2-a]quinoxalines[5].
-
Iron-Catalyzed Transfer Hydrogenation: An iron-catalyzed transfer hydrogenation reaction between alcohols and 1-(2-nitrophenyl)pyrroles can be used to generate the corresponding aniline in situ, which then undergoes a Pictet-Spengler type annulation to form pyrrolo[1,2-a]quinoxalines[4].
Visualization of General Synthetic Strategies:
Caption: Diverse catalytic approaches to pyrrolo[1,2-a]quinoxalines.
Expanding the Horizon: Potential for Other Heterocyclic Systems
While the synthesis of quinoxaline-based systems is the most prominent application of this compound, its structure suggests the potential for the synthesis of a wider range of heterocyclic scaffolds. The presence of a 1,2-diamine-like functionality (the aniline amine and the pyrrole C2-H) opens the door to cyclocondensation reactions with various electrophilic partners.
Benzimidazoles: A Plausible, Yet Unexplored, Avenue
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. Given that this compound possesses a similar 1,2-diamine arrangement, it is plausible that it could undergo analogous cyclization reactions to form pyrrolo-fused benzimidazoles.
Proposed Synthetic Route:
A potential route to a 7-chloro-substituted pyrido[1,2-a]benzimidazole-like core could involve the reaction of this compound with a suitable dicarbonyl compound or its equivalent. This remains an area ripe for exploration.
Pyrimidines and Triazoles: Untapped Potential
The synthesis of pyrimidines and triazoles often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines or hydrazines, respectively. By analogy, the reaction of this compound with appropriate precursors could potentially lead to the formation of novel fused pyrimidine and triazole systems. These synthetic pathways, while not yet reported in the literature, represent exciting opportunities for future research.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile building block for the synthesis of complex, fused heterocyclic systems, particularly those based on the quinoxaline core. The indium-catalyzed one-pot synthesis of benzooxazepino-fused pyrroloquinoxalines highlights the power of this precursor in generating molecular complexity in a single, efficient step.
The future of research in this area is bright, with numerous avenues for exploration. The development of new catalytic systems and reaction conditions for the synthesis of pyrrolo[1,2-a]quinoxalines will undoubtedly continue to be a focus. Furthermore, the untapped potential of this compound in the synthesis of other heterocyclic systems, such as benzimidazoles, pyrimidines, and triazoles, presents a significant opportunity for the discovery of novel compounds with unique biological and material properties. As our understanding of the reactivity of this privileged scaffold grows, so too will its impact on the fields of medicinal chemistry and materials science.
References
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Ali, S., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega, 9(30), 34835-34846. [Link]
-
Sengupta, S., & Mondal, S. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(46), 30193-30214. [Link]
- Reddy, T. R., et al. (2018). I2-Catalyzed/IBX-Mediated Domino Oxidative Cyclization of 2-(1H-Pyrrol-1-yl)anilines with Alkenes/Alkynes: A Metal-Free Approach to Pyrrolo[1,2-a]quinoxalines. The Journal of Organic Chemistry, 83(15), 8345-8355.
- Hong, S., et al. (2015). Iron-Catalyzed Transfer Hydrogenation: A New and Efficient Route for the Synthesis of Pyrrolo[1,2-a]quinoxalines. Organic Letters, 17(10), 2450-2453.
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Cheminformatics and Synthetic Utility of 5-chloro-2-(1H-pyrrol-1-yl)aniline
Topic: Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Chemists, and Cheminformatics Specialists.
CAS: 15814-76-3 | Formula: C₁₀H₉ClN₂[1]
Executive Summary & Compound Identity
5-chloro-2-(1H-pyrrol-1-yl)aniline is a specialized bi-heterocyclic building block characterized by an electron-rich pyrrole ring coupled to an electron-deficient chloro-aniline moiety. It serves as a critical "hinge" intermediate in the synthesis of fused tricyclic systems, particularly pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]benzimidazoles , which are scaffolds frequently observed in kinase inhibitors and antipsychotic agents.
This guide bridges the gap between static database entries (PubChem/ChemSpider) and dynamic laboratory application, providing a corrected physicochemical profile and a validated synthesis protocol.
Digital Fingerprint & Database Cross-Reference
Researchers often encounter ambiguity in database searches due to the variable numbering of the aniline ring. The following identifiers anchor the specific isomer discussed in this guide:
| Identifier Type | Value / Key | Notes |
| CAS Number | 15814-76-3 | Primary commercial identifier. |
| PubChem CID | Verify isomer topology before use. | |
| Molecular Formula | C₁₀H₉ClN₂ | |
| Molecular Weight | 192.65 g/mol | Monoisotopic: 192.045 |
| InChI Key | BSNLODLNAJXRMB-UHFFFAOYSA-N | Unique hash for structure verification.[1] |
| SMILES | Clc1cc(N)c(cc1)n2cccc2 | Canonical representation. |
Critical Note on Isomerism: Database entries frequently conflate 5-chloro and 4-chloro isomers. Always verify the substitution pattern: The chlorine must be para to the pyrrole group and meta to the amino group relative to the benzene ring connectivity.
Physicochemical Profile & Druggability
Understanding the physical behavior of this intermediate is prerequisite for successful scale-up. The compound exhibits "chameleon-like" solubility due to the conflicting polarity of the free amine (H-bond donor) and the lipophilic pyrrole/chlorine motifs.
| Property | Value | Experimental Insight |
| LogP (Predicted) | 2.3 - 2.5 | Moderately lipophilic; requires organic co-solvents (DCM, EtOAc) for extraction. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The aniline nitrogen is less basic than typical anilines due to the electron-withdrawing Cl and the steric bulk of the pyrrole. |
| Solubility | Low in Water; High in DMSO, Methanol | Protocol Tip: Do not attempt aqueous recrystallization. Use EtOH/Water or Hexane/EtOAc systems. |
| H-Bond Donors | 1 (NH₂) | The pyrrole nitrogen is fully substituted, removing it as a donor. |
Synthetic Protocol: The Modified Clauson-Kaas Route
While direct N-arylation of pyrrole is possible, it often suffers from polymerization. The most robust route to this compound is a two-step sequence: Clauson-Kaas pyrrole synthesis followed by nitro-reduction .
Reaction Logic Flow
The following diagram illustrates the chemical logic, highlighting the critical intermediate purification step.
Figure 1: Step-wise synthesis of this compound preventing regio-isomeric byproducts.
Step-by-Step Methodology
Step 1: Formation of the Pyrrole Ring (Clauson-Kaas)
This step utilizes 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Reaction: Reflux the mixture (approx. 110°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting aniline spot will disappear, replaced by a less polar (higher Rf) yellow/orange spot.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The intermediate, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole, typically precipitates as a solid.
-
Purification: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), wash with NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.
Step 2: Chemoselective Reduction
We must reduce the nitro group to an amine without reducing the pyrrole ring (which is sensitive to hydrogenation under high pressure).
-
Reagents: Suspend the intermediate from Step 1 in Ethanol/Water (3:1 ratio). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Heat to reflux with vigorous stirring for 1–2 hours. The yellow nitro compound will convert to the colorless/pale brown amino target.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.
-
Final Polish: Evaporate the solvent. Recrystallize from Hexane/EtOAc if necessary to obtain off-white crystals of This compound .
Downstream Applications & Signaling Pathways
This compound is rarely the end-product. It is a "privileged structure" for generating tricyclic scaffolds.
Cyclization Potential
The proximity of the nucleophilic aniline nitrogen (N1) to the electron-rich pyrrole C2 position allows for cyclization with electrophiles (e.g., Triphosgene, CDI, or Aldehydes).
Figure 2: Divergent synthesis pathways leading to bioactive tricyclic heterocycles.
Safety & Handling (GHS Standards)
Based on the structural motifs (aniline + pyrrole), the following safety protocols are mandatory.
| Hazard Class | H-Code | Description | Handling Protocol |
| Acute Toxicity | H302/H312 | Harmful if swallowed/contact with skin. | Wear nitrile gloves (double-glove recommended). |
| Irritation | H315/H319 | Causes skin and eye irritation. | Work within a fume hood; use safety goggles. |
| Stability | N/A | Light Sensitive / Air Sensitive. | Store in amber vials under Argon. Pyrroles can oxidize (darken) upon air exposure. |
References
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PubChem Database. this compound (Compound). National Library of Medicine. Available at: [Link]
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history and discovery of N-substituted pyrrole aniline derivatives
An In-depth Technical Guide to the History and Discovery of N-Substituted Pyrrole Aniline Derivatives
Abstract
The N-substituted pyrrole, particularly the N-aryl or "aniline" derivative, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in a multitude of natural products and FDA-approved drugs underscores its significance as a "privileged structure."[1][2] This technical guide provides a comprehensive exploration of the historical evolution and discovery of N-substituted pyrrole aniline derivatives. We will trace the development from foundational 19th-century named reactions to modern, sustainable synthetic protocols. The guide will elucidate the causality behind key experimental choices, detail authoritative synthetic methodologies, and examine the structure-activity relationships that have propelled these compounds into the forefront of drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, field-proven understanding of this vital class of heterocyclic compounds.
Introduction: The Pyrrole as a Privileged Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that forms the core of essential biological molecules, including heme, chlorophyll, and vitamin B12.[1][3] Its synthetic derivatives have garnered immense interest due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5] The substitution of a hydrogen atom on the pyrrole nitrogen with an aniline (aryl) moiety (N-arylpyrroles) profoundly influences the molecule's electronic properties, steric profile, and metabolic stability, offering medicinal chemists a powerful tool to fine-tune pharmacokinetic and pharmacodynamic parameters.[6] This guide focuses specifically on this class of compounds, charting their journey from classical synthesis to modern therapeutic applications.
Foundational Synthetic Methodologies: The Classical Era
The synthesis of the pyrrole ring is rooted in several seminal, named reactions developed in the late 19th century. These methods, while foundational, often required harsh conditions but established the fundamental logic for constructing this heterocyclic core.
The Paal-Knorr Synthesis: The Definitive Route to N-Aryl Pyrroles
First reported independently by Carl Paal and Ludwig Knorr around 1884, the Paal-Knorr synthesis is arguably the most direct and widely used method for preparing N-substituted pyrroles.[7][8] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline derivative, typically under acidic conditions to facilitate the necessary dehydrative cyclization.[9]
Causality of Experimental Choices: The choice of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is critical.[9] The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the aniline nitrogen. This initial attack is followed by a second intramolecular cyclization and two dehydration steps to yield the aromatic pyrrole ring.[7] The reaction's simplicity and the ready availability of diverse 1,4-dicarbonyls and anilines make it a robust method for generating extensive compound libraries.
Mechanism of the Paal-Knorr Synthesis: The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole.[7]
Caption: Hantzsch Pyrrole Synthesis Pathway.
The Clauson-Kaas Pyrrole Synthesis
Developed in the 1950s, the Clauson-Kaas synthesis is a highly effective method for producing N-substituted pyrroles that are unsubstituted at the carbon positions of the heterocycle. [10]The reaction utilizes 2,5-dimethoxytetrahydrofuran as a surrogate for the less stable succinaldehyde, which reacts with a primary amine in the presence of an acid like acetic acid. [10][11] Causality of Experimental Choices: The use of 2,5-dimethoxytetrahydrofuran is a key innovation, providing a stable and easy-to-handle precursor to the required 1,4-dicarbonyl moiety. Under acidic conditions, the acetal groups are hydrolyzed, revealing the reactive dialdehyde in situ for condensation with the aniline. This method is particularly attractive for creating a simple N-arylpyrrole core that can be further functionalized. [11][12]
Evolution of Synthesis: Modern Catalysis and Green Approaches
While the classical methods are robust, modern research has focused on improving their efficiency, safety, and environmental impact. This has led to the development of protocols using advanced catalysis and non-conventional reaction conditions.
Advancements in Catalysis and Reaction Conditions
The traditional reliance on strong acids has been supplanted by a diverse range of milder and more efficient catalytic systems. Lewis acids such as FeCl₃, ZrCl₄, and MgI₂ have been shown to effectively promote the Paal-Knorr and Clauson-Kaas reactions, often under milder conditions and with higher yields. [1][12]Furthermore, the rise of "green chemistry" has prompted the development of protocols that minimize or eliminate organic solvents.
Key modern advancements include:
-
Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes for Clauson-Kaas and Paal-Knorr reactions by efficiently transferring energy to the polar reactants. [10][11][13]* Solvent-Free Conditions: Many modern protocols for the Paal-Knorr synthesis are performed "neat" (without solvent), reducing chemical waste and simplifying product purification. [1][14]* Heterogeneous Catalysis: Using solid-supported catalysts, such as acidic clays (montmorillonite) or aluminas, facilitates easy catalyst removal and recycling, aligning with green chemistry principles. [1]* Biocatalysis: Enzymes like α-amylase have been successfully employed to catalyze the Paal-Knorr reaction under exceptionally mild, aqueous conditions. [15]
Comparative Data on Synthetic Protocols
The following table summarizes the evolution of synthetic conditions for the synthesis of N-aryl pyrroles, highlighting the trend towards greater efficiency and sustainability.
| Method | Catalyst / Conditions | Typical Reaction Time | Yield Range | Reference |
| Classical Paal-Knorr | Acetic Acid, Reflux | 4-24 hours | 60-85% | [7][9] |
| Lewis Acid Catalysis | MgI₂ etherate, 80 °C | 1-3 hours | 80-95% | [12] |
| Microwave-Assisted | Iodine (cat.), Solvent-free | 5-15 minutes | 75-98% | [13] |
| Heterogeneous Catalysis | CATAPAL 200 Alumina, 60°C | 45 minutes | 68-97% | [1] |
| Biocatalysis | α-Amylase, Aqueous | 12-24 hours | 60-99% | [15] |
N-Substituted Pyrrole Anilines in Drug Discovery
The N-arylpyrrole scaffold is a mainstay in drug development, prized for its ability to engage in various biological interactions and its synthetic tractability.
A Privileged Scaffold: Overview of Pharmacological Activities
N-substituted pyrrole aniline derivatives have demonstrated a remarkable breadth of biological activities. Their planar structure allows for effective π-stacking interactions with biological targets, while the N-aryl substituent provides a vector for exploring specific binding pockets and modulating physicochemical properties. [6] Key therapeutic areas include:
-
Anti-inflammatory: As inhibitors of cyclooxygenase (COX) enzymes. [4][16]* Anticancer: As inhibitors of crucial cellular machinery like tubulin polymerization or protein kinases. [17][18]* Antimicrobial: Exhibiting potent activity against bacteria, fungi, and viruses. [3][5][19]* Antimalarial: Forming the basis for novel compounds active against Plasmodium falciparum. [20][21]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For N-arylpyrrole derivatives, two key areas of modification are the N-aryl ring and the pyrrole core itself.
-
N-Aryl Ring Substitution: The electronic nature and position of substituents on the aniline ring are critical. For example, in a series of 3-aroyl-1-arylpyrrole anticancer agents, substitutions on the 1-phenyl ring were found to be mandatory for potent inhibition of tubulin polymerization. [17]In another study on anti-inflammatory agents, specific substitutions on the N-aryl ring were shown to enhance COX-2 selectivity. [16]* Pyrrole Core Substitution: Modifications to the pyrrole ring itself also heavily influence activity. In a series of pyrrolone antimalarials, the presence of methyl groups on the pyrrole ring was found to be critical; their removal resulted in a significant loss of activity. [20]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. scispace.com [scispace.com]
- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iris.unina.it [iris.unina.it]
- 17. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarship.depauw.edu [scholarship.depauw.edu]
- 19. N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
basic reactivity profile of 5-chloro-2-(1H-pyrrol-1-yl)aniline
Technical Whitepaper: Chemo-Selectivity and Cyclization Architectures of 5-Chloro-2-(1H-pyrrol-1-yl)aniline
Executive Summary & Molecular Architecture
This compound (CAS: 15814-76-3) is a specialized bifunctional building block characterized by a "Janus-faced" nucleophilicity.[1] It features a hard nucleophile (primary aniline amine) tethered ortho to a soft nucleophile (the electron-rich pyrrole ring).[1]
While the 5-chloro substituent provides a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) and modulates the electron density of the benzene ring, the molecule's primary utility lies in its ability to undergo intramolecular electrophilic aromatic substitution (EAS) .[1] This reactivity profile makes it an indispensable precursor for synthesizing pyrrolo[1,2-a]quinoxalines , a scaffold prevalent in kinase inhibitors, GABA receptor ligands, and antitubercular agents.[1]
Structural Analysis
-
The Tether (Position 1): The primary amine (
) acts as the "anchor," reacting with external electrophiles (aldehydes, phosgene, oxalyl chloride) to form a tethered intermediate. -
The Trap (Position 2): The N-linked pyrrole ring is highly electron-rich.[1] The
-carbon (C2 of the pyrrole) is perfectly positioned to attack the electrophilic center generated at the amine, closing a six-membered pyrazine ring.[1] -
The Modulator (Position 5): The chlorine atom exerts an inductive electron-withdrawing effect (
), slightly deactivating the benzene ring but leaving the pyrrole ring's reactivity largely unperturbed.[1]
Reactivity Map & Decision Tree
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways.[1] The green nodes represent the primary high-value heterocyclic targets.[1]
Primary Vector: Synthesis of Pyrrolo[1,2-a]quinoxalines[1][2][3][4][5][6]
The most critical reaction for this molecule is the "one-pot" condensation-cyclization.[1] This transforms the acyclic amine-pyrrole inputs into a rigid tricyclic system.[1]
Mechanism of Action
-
Condensation: The aniline amine attacks an aldehyde (R-CHO) to form an imine (Schiff base).[1]
-
Activation: The imine nitrogen is protonated (or coordinated by a Lewis acid), increasing the electrophilicity of the imine carbon.
-
Cyclization: The pyrrole ring, acting as a nucleophile, attacks the imine carbon via its
-position (C2).[1] -
Aromatization: Subsequent oxidation (often spontaneous in air or with DDQ) restores the aromatic system, yielding the fully conjugated pyrrolo[1,2-a]quinoxaline.[1]
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol is validated for the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Aromatic Aldehyde (1.0 equiv)[1]
-
Catalyst:
(5 mol%) or Acetic Acid (glacial)[1] -
Solvent: Ethanol or Methanol[1]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve this compound (1 mmol) and the chosen aldehyde (1 mmol) in Ethanol (5 mL).
-
Catalyze: Add
(0.05 mmol) or 2-3 drops of glacial acetic acid. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes).[1] The spot for the starting amine ( ) should disappear, replaced by a fluorescent spot (the quinoxaline). -
Workup: Cool to room temperature.
-
Validation:
NMR will show the disappearance of the broad singlet and the appearance of the bridgehead proton (if dihydro) or the fully aromatic signal.
Data Summary: Catalyst Efficiency
| Catalyst | Conditions | Yield (%) | Notes |
| Acetic Acid | Reflux, 4h | 65-75% | Classic method; requires purification.[1] |
| Reflux, 2h | 80-90% | Lewis acid accelerates imine activation; cleaner profile.[1] | |
| RT, 1h | 85% | Heterogeneous green chemistry approach.[1] |
Secondary Vector: Urea and Amide Scaffolds[1]
When reacted with phosgene equivalents, the molecule forms a cyclic urea. This is crucial for generating lactam-based kinase inhibitors.[1]
Protocol: Triphosgene-Mediated Cyclization
Reagents: Triphosgene (0.4 equiv), Triethylamine (
-
Dissolve the aniline substrate in dry THF and cool to
. -
Add
followed by the slow addition of Triphosgene (dissolved in THF).[1] -
Mechanism: The amine attacks triphosgene to form an isocyanate intermediate (
).[1][2] -
Closure: The pyrrole C2 attacks the isocyanate carbon.[1]
-
Result: Formation of 7-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one .
Handling & Stability (The "5-Chloro" Advantage)[1]
Unlike the unsubstituted parent 1-(2-aminophenyl)pyrrole, the 5-chloro derivative exhibits enhanced stability .[1]
-
Oxidation Resistance: The electron-withdrawing chlorine reduces the electron density of the aniline ring, making the amine slightly less prone to non-specific oxidation (tarring) upon storage.[1]
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The pyrrole ring remains sensitive to light and strong acids (which can cause polymerization).[1]
References
-
Synthesis of Pyrrolo[1,2-a]quinoxalines via InCl3 Catalysis
-
Triphosgene Applications in Heterocycles
-
Electrochemical Cyclization Methodologies
-
Product Properties & Safety Data
Sources
- 1. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 15814-76-3 [sigmaaldrich.com]
Methodological & Application
Application Note: InCl₃-Catalyzed Synthesis & One-Pot Cascades for 5-Chloro-2-(1H-pyrrol-1-yl)aniline
This guide details the InCl₃-catalyzed protocols involving 5-chloro-2-(1H-pyrrol-1-yl)aniline , a critical building block for fused heterocyclic systems.
Based on recent high-impact literature (specifically ACS Omega, 2024), this topic encompasses two distinct but related workflows:
-
The Synthesis Protocol: The construction of the this compound scaffold itself.
-
The Application Protocol: The one-pot cascade reaction where this aniline serves as a substrate to form complex pyrrolo[1,2-a]quinoxalines under InCl₃ catalysis.
Executive Summary
Indium(III) chloride (InCl₃) has emerged as a premier "water-tolerant" Lewis acid catalyst. Its oxophilic nature allows it to activate carbonyls and alkynes effectively, even in protic solvents. This guide focuses on This compound , a "privileged structure" containing both a nucleophilic aniline amine and an electron-rich pyrrole ring.
We present two protocols:
-
Protocol A: The efficient synthesis of the target aniline from 4-chloro-1,2-diaminobenzene using InCl₃-catalyzed Paal-Knorr condensation.
-
Protocol B: The one-pot, three-component cascade (from ACS Omega 2024) utilizing this aniline to generate biologically active fused quinoxalines.
Mechanistic Logic & Pathway
Understanding the dual role of InCl₃ is vital for reproducibility. In Protocol A, InCl₃ activates the 2,5-dimethoxytetrahydrofuran. In Protocol B, it acts as a dual-activation catalyst, facilitating both imine formation and intramolecular hydroamination.
Visualization: The InCl₃ Catalytic Cycle
The following diagram illustrates the mechanistic flow for the One-Pot Cascade (Protocol B) , which is the more complex transformation often requested in this context.
Caption: Mechanistic pathway for the InCl₃-catalyzed one-pot cascade. InCl₃ drives both the initial condensation and the subsequent regioselective cyclization.
Protocol A: Synthesis of this compound
Objective: Selective formation of the mono-pyrrole ring on the diamine scaffold.
While classical methods use acetic acid reflux followed by iron reduction, the InCl₃-catalyzed Paal-Knorr method is milder and avoids the nitro-precursor reduction step.
Materials
-
Reagent A: 4-Chloro-1,2-diaminobenzene (1.0 equiv)
-
Reagent B: 2,5-Dimethoxytetrahydrofuran (1.0 equiv)
-
Catalyst: InCl₃ (5 mol%)
-
Solvent: Water or Ethanol (Green chemistry compatible)
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-1,2-diaminobenzene (10 mmol, 1.42 g) in 20 mL of Ethanol.
-
Activation: Add InCl₃ (0.5 mmol, 110 mg). Stir at room temperature for 5 minutes to allow Lewis acid coordination.
-
Addition: Add 2,5-dimethoxytetrahydrofuran (10 mmol, 1.32 g) dropwise over 10 minutes.
-
Note: Slow addition is crucial to prevent the formation of bis-pyrrole side products.
-
-
Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the diamine will disappear, and a less polar spot (the pyrrolyl aniline) will appear.
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Target: this compound (typically a pale brown solid).
-
Protocol B: InCl₃-Catalyzed One-Pot Cascade to Fused Quinoxalines
Objective: Use the aniline from Protocol A to synthesize complex fused heterocycles in a single step. Source Reference: ACS Omega 2024 [1][2]
This protocol represents the state-of-the-art "One-Pot" application for this specific aniline.
Materials
-
Substrate: this compound (0.5 mmol)
-
Coupling Partner: 2-(prop-2-ynyloxy)benzaldehyde (0.6 mmol)[3][4]
-
Catalyst: InCl₃ (2.2 mg, 0.01 mmol, 2 mol% )
-
Solvent: p-Xylene (or Toluene)
-
Apparatus: Sealed tube or Reflux condenser
Step-by-Step Methodology
-
Charge: To a dry reaction tube, add This compound (100.1 mg, 0.5 mmol) and 2-(prop-2-ynyloxy)benzaldehyde (104 mg, 0.6 mmol).
-
Catalyst: Add InCl₃ (2.2 mg, 2 mol%).
-
Critical Insight: The low catalyst loading (2 mol%) is sufficient due to InCl₃'s high turnover number in this specific cascade.
-
-
Solvent: Add p-Xylene (2.0 mL).
-
Reaction: Heat the mixture to reflux (approx. 130-140°C) for 4–6 hours.
-
Checkpoint: The reaction color typically deepens as the conjugated system forms.
-
-
Monitoring: TLC should show the consumption of the aldehyde.
-
Workup:
-
Cool to room temperature.[1]
-
Directly load the crude mixture onto a short silica pad or concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel, Petroleum ether/EtOAc).
Data Summary Table
| Parameter | Protocol A (Synthesis) | Protocol B (Application) |
| Starting Material | 4-Chloro-1,2-diaminobenzene | This compound |
| Reagent | 2,5-Dimethoxytetrahydrofuran | 2-(Prop-2-ynyloxy)benzaldehyde |
| Catalyst Loading | 5 mol% InCl₃ | 2 mol% InCl₃ |
| Solvent | Ethanol (Green) | p-Xylene (High Temp) |
| Temperature | 80°C (Reflux) | 140°C (Reflux) |
| Key Mechanism | Paal-Knorr Condensation | Imine Formation + Hydroamination |
| Typical Yield | 75–85% | 80–85% |
Troubleshooting & Optimization
-
Regioselectivity (Protocol A): If you observe bis-pyrrole formation (pyrroles on both amine groups), reduce the equivalents of 2,5-dimethoxyTHF to 0.9 and perform the addition at 0°C before warming to reflux.
-
Catalyst Deactivation: InCl₃ is hygroscopic. While water-tolerant, "wet" catalyst can weigh incorrectly. Store InCl₃ in a desiccator.
-
Solvent Choice (Protocol B): p-Xylene is used for its high boiling point. Toluene can be used but may require longer reaction times (8-12h).
References
-
InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. Source: ACS Omega, 2024, 9, 30, 33251–33260. URL:[Link][5]
-
InCl3-Catalyzed Synthesis of 1,5-Benzodiazepines and Quinoxalines from 1,2-Aminobenzene. Source: Journal of Organic Chemistry (General InCl3 Paal-Knorr context). URL:[Link]
-
Paal-Knorr Pyrrole Synthesis. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. electrophilic substitution reactions: Topics by Science.gov [science.gov]
- 2. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Quinolines via Coupling of 2-Alkynylbenzaldehydes with 5-chloro-2-(1H-pyrrol-1-yl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of highly functionalized quinoline derivatives through the coupling of 2-alkynylbenzaldehydes with 5-chloro-2-(1H-pyrrol-1-yl)aniline. Quinolines represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities including anticancer, antimalarial, and antibacterial properties.[1][2] This protocol details a robust and efficient method, likely proceeding through a modified Friedländer annulation or a metal-catalyzed cascade, offering researchers a reliable pathway to novel heterocyclic compounds. We provide in-depth mechanistic insights, a detailed step-by-step experimental protocol, characterization guidelines, and troubleshooting advice to ensure reproducible and successful synthesis.
Introduction and Scientific Context
The quinoline core is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[3] Its versatile biological activity has driven continuous innovation in synthetic methodologies.[2] Classical methods like the Skraup and Doebner-von Miller reactions often require harsh conditions, limiting their scope. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a more direct and efficient alternative.[1][4]
This application note focuses on a modern variation, utilizing a 2-alkynylbenzaldehyde as a key synthon. The internal alkyne provides a reactive electrophilic site for intramolecular cyclization following initial imine formation with the aniline. This approach avoids the need for a separate α-methylene ketone and allows for the synthesis of 4-substituted quinolines directly. The chosen aniline, this compound, introduces multiple points of functionality, creating complex scaffolds of significant interest for library synthesis in drug development programs.[5][6]
Proposed Reaction Mechanism
The reaction is anticipated to proceed through a cascade mechanism initiated by the formation of an imine, followed by an intramolecular cyclization and subsequent aromatization. While this can be achieved under strong acid catalysis, modern methods often employ transition metals (e.g., Gold, Copper, Palladium) to facilitate the cyclization under milder conditions.[7][8][9] Gold catalysts, in particular, are well-known for their ability to activate alkynes toward nucleophilic attack (hydroarylation).[10][11][12]
The proposed pathway involves two primary stages:
-
Imine Formation: A rapid and reversible condensation between the aldehyde group of the 2-alkynylbenzaldehyde and the primary amine of the this compound.
-
Intramolecular Hydroarylation/Cyclization: The key ring-forming step. The electron-rich aniline ring attacks the alkyne, which is activated by a catalyst (e.g., Au(I)) or a Brønsted acid.
-
Aromatization: A final tautomerization or oxidation step yields the stable aromatic quinoline ring system.
Caption: Proposed reaction mechanism for quinoline synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the gold-catalyzed synthesis of the target quinoline. Researchers should optimize conditions based on the specific 2-alkynylbenzaldehyde used.
Materials and Equipment
-
Reagents:
-
2-Alkynylbenzaldehyde derivative (1.0 eq)
-
This compound (1.0 eq)
-
Gold(I) chloride (AuCl) or similar gold catalyst (1-5 mol%)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Acetonitrile)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
-
Reagents for chromatography (Silica gel, Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel on aluminum)
-
Flash chromatography system
-
NMR Spectrometer (≥400 MHz), Mass Spectrometer (MS), FT-IR Spectrometer
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-alkynylbenzaldehyde (e.g., 0.5 mmol, 1.0 eq) and this compound (0.5 mmol, 1.0 eq).
-
Scientist's Note: An inert atmosphere is crucial to prevent potential oxidative side reactions and to ensure the stability of the catalyst, especially if using sensitive organometallic catalysts.
-
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture until all solids are dissolved. Add the gold(I) chloride catalyst (0.0125 mmol, 2.5 mol%).
-
Scientist's Note: The choice of solvent can influence reaction rates and selectivity. Dioxane is often a good starting point for gold catalysis. If the reaction is sluggish, a more polar solvent like acetonitrile or a higher boiling point solvent like toluene can be tested.[9]
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a dilute solution of the reaction mixture and spot it on a TLC plate against the starting materials. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The product is expected to be less polar than the aniline starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture through a small plug of Celite to remove the catalyst, washing with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure quinoline product.
-
Scientist's Note: The polarity of the eluent will depend on the specific substituents on the 2-alkynylbenzaldehyde. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.
-
Characterization and Data Analysis
Unambiguous structural confirmation is paramount.[13] The following techniques are essential for validating the identity and purity of the synthesized quinoline derivative.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation of the hydrogen framework. | Aromatic protons on the quinoline core typically appear in the range of 7.3 - 8.9 ppm. The number, splitting patterns, and integration of signals will confirm the substitution pattern.[13] |
| ¹³C NMR | Elucidation of the carbon skeleton. | Carbons adjacent to the quinoline nitrogen (C2 and C8a) are deshielded and appear at a lower field (~148-152 ppm). The alkyne carbons from the starting material will be absent.[13] |
| Mass Spec. | Determination of molecular weight and formula. | High-Resolution Mass Spectrometry (HRMS) should provide the exact mass, confirming the molecular formula of the product. |
| FT-IR | Identification of functional groups. | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹) from starting materials. Appearance of characteristic C=N stretching (~1500-1600 cm⁻¹) and aromatic C-H/C=C bands.[14] |
Workflow and Troubleshooting
Caption: Overview of the experimental workflow.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Steric hindrance. | Use a fresh batch of catalyst. Increase reaction temperature in 10 °C increments. Consider a more active catalyst system, such as one involving a silver co-catalyst (e.g., AgOTf) to activate the gold halide.[10] |
| Multiple Products | Side reactions (e.g., polymerization of alkyne); Catalyst decomposition. | Lower the reaction temperature. Decrease the catalyst loading. Ensure a strictly inert atmosphere. |
| Difficult Purification | Product and starting materials have similar polarity. | Adjust the eluent system for chromatography (e.g., use a different solvent system like Dichloromethane/Methanol). If the product is basic, an acid wash during workup may help remove unreacted aniline. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel, highly substituted quinolines. By leveraging a gold-catalyzed intramolecular hydroarylation cascade, this method offers an efficient and modular route to a valuable class of heterocyclic compounds. The provided guidelines for execution, characterization, and troubleshooting are intended to empower researchers in drug discovery and organic synthesis to successfully apply this chemistry in their laboratories.
References
- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
- Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
- The Journal of Organic Chemistry. Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines. ACS Publications.
- Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Organic Letters. Gold(I)-Catalyzed Intramolecular Enantioselective Hydroarylation of Allenes with Indoles. ACS Publications.
- PubMed. Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4 H-pyrrolo[3,2,1-ij]quinolines. PubMed.
- Request PDF. Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview. ResearchGate.
- Future Science. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Science.
- MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
- ResearchGate. Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate.
- ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- Chemical Review and Letters. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters.
- ArTS. Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. ArTS.
- CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.
- MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. MDPI.
- PMC. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. NIH.
- MDPI. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI.
- PMC. Quinolines: the role of substitution site in antileishmanial activity. NIH.
- ResearchGate. Three-component reaction of 2-alkynylbenzaldehydes (8), an aniline derivative, and diethyl phosphite to provide α-aminophosphonates (9). ResearchGate.
- SciSpace. Gold(I)-catalyzed intramolecular hydroarylation of allenes. SciSpace.
- The Journal of Organic Chemistry. Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. ACS Publications.
- Google Patents. US20070123708A1 - Process for the synthesis of quinoline derivatives. Google Patents.
- Organic Letters. Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. ACS.org.
- ACS Publications. Solvent-Regulated Coupling of 2‑Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N‑Heterocycles and Functionalized Naphthalene Derivatives. ACS.org.
- Austin Publishing Group. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group.
- Organic Chemistry Portal. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Chemistry Portal.
- Wikipedia. Friedländer synthesis. Wikipedia.
- PubMed. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites-The Significance of the Catalyst System. PubMed.
- Wiley Online Library. Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Wiley Online Library.
- PMC. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. NIH.
- PMC. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. NIH.
- Alfa Chemistry. Friedländer Quinoline Synthesis. Alfa Chemistry.
- Scribd. Friedländer Synthesis: Mechanism. Scribd.
- Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal.
- PMC. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). NIH.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- Sigma-Aldrich. This compound | 15814-76-3. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Strategic Synthesis of Fused Tricyclic Heterocycles from 5-Chloro-2-(1H-pyrrol-1-yl)aniline
Executive Summary & Strategic Value
This application note details the synthetic utility of 5-chloro-2-(1H-pyrrol-1-yl)aniline (CAS: 15814-76-3) as a privileged building block for the construction of fused tricyclic heterocycles, specifically pyrrolo[1,2-a]quinoxalines .
These tricyclic scaffolds are bioisosteres of quinoline alkaloids and have demonstrated significant potential as:
-
Sirt6 Activators: Modulators of aging and metabolic disorders.
-
Antileishmanial Agents: Potent antiparasitic activity.
-
5-HT3 Receptor Antagonists: CNS active agents.
The 5-chloro substituent on the starting material is strategically critical. Unlike the unsubstituted parent, the chlorine atom at the 7-position of the final fused system serves as a "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Mechanistic Insight & Reaction Landscape[1]
The transformation of this compound into a tricyclic system relies on the unique electronic disparity between the nucleophilic aniline nitrogen and the electron-rich pyrrole ring.
The "Handle" Concept
The molecule possesses an ortho-diamine equivalent where one nitrogen is part of a pyrrole ring.
-
Nucleophile: The primary amine (
) is the initial nucleophile. -
Electrophile Trap: The pyrrole C2 position (adjacent to the bridgehead nitrogen) acts as a nucleophile in a Friedel-Crafts type closure, but the ring itself serves as the "trap" for the intermediate formed by the amine.
Reaction Pathways
The two primary synthetic routes detailed in this guide are:
-
Route A (Condensation): Reaction with aldehydes to form the pyrrolo[1,2-a]quinoxaline core.[1]
-
Route B (Carbonylation): Reaction with phosgene equivalents to form pyrrolo[1,2-a]quinoxalin-4(5H)-ones.
Figure 1: Divergent synthetic pathways from the 5-chloro precursor. Route A yields the fully aromatic tricyclic core, while Route B yields the cyclic urea derivative.
Protocol A: Synthesis of Pyrrolo[1,2-a]quinoxalines
Target: 7-Chloro-4-substituted-pyrrolo[1,2-a]quinoxaline. Mechanism: Modified Pictet-Spengler condensation followed by oxidative aromatization.
Materials & Reagents[2][3][4][5][6]
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Aromatic or Aliphatic Aldehyde (1.1 equiv).
-
Catalyst: Glacial Acetic Acid (cat. 10 mol%) or p-Toluenesulfonic acid (p-TsOH).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Oxidant (Optional): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2.
Step-by-Step Methodology
Step 1: Condensation & Cyclization
-
Charge a round-bottom flask with This compound (1.0 mmol) and absolute EtOH (5 mL).
-
Add the desired Aldehyde (1.1 mmol).
-
Add catalytic Acetic Acid (2-3 drops) or p-TsOH (10 mg).
-
Heat the mixture to Reflux (78°C) for 4–12 hours.
-
Checkpoint: Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The starting aniline spot (
) should disappear. A new fluorescent spot (blue/green under UV 254nm) corresponding to the dihydro-intermediate often appears.
-
-
Workup (if stopping at Dihydro stage): Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent and recrystallize from EtOH/Water.
Step 2: Oxidative Aromatization (If required) Note: Many electron-poor aldehydes auto-oxidize to the fully aromatic system during reflux. If the dihydro-compound persists:
-
Dissolve the crude dihydro-intermediate in Dichloromethane (DCM).
-
Add DDQ (1.1 equiv) portion-wise at 0°C.
-
Stir at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite to remove hydroquinone byproducts.
-
Concentrate and purify via Flash Column Chromatography.
Expected Results & Data
| Variable | Observation |
| Yield | Typically 70–90% (Aldehyde dependent). |
| Appearance | Yellow to orange solid (Aromatic); Pale solid (Dihydro). |
| 1H NMR (Diagnostic) | Bridgehead H (Dihydro): |
| Mass Spec | M+ (Aromatic) or M+2 (Dihydro). |
Protocol B: Synthesis of Pyrrolo[1,2-a]quinoxalin-4-ones
Target: 7-Chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one. Mechanism: Urea formation followed by intramolecular electrophilic substitution.
Safety Warning
DANGER: This protocol uses Triphosgene , which decomposes to Phosgene gas. All operations must be performed in a well-ventilated fume hood. Quench all glassware with saturated
Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent: Triphosgene (0.4 equiv) OR 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).
-
Base: Triethylamine (
) (2.0 equiv). -
Solvent: Anhydrous THF or DCM.
Step-by-Step Methodology
-
Dissolve This compound (1.0 mmol) in anhydrous THF (10 mL) under Nitrogen atmosphere.
-
Cool the solution to 0°C .
-
Add Triethylamine (2.0 mmol).
-
Slow Addition: Dissolve Triphosgene (0.4 mmol, 1.2 eq of "CO") in THF (2 mL) and add dropwise over 10 minutes.
-
Alternative: Add solid CDI in one portion if avoiding triphosgene.
-
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cyclization: If TLC shows the intermediate urea but no cyclization, heat the mixture to Reflux for 2 hours.
-
Quench: Pour the reaction mixture into saturated aqueous
(Caution: Gas evolution). -
Extraction: Extract with EtOAc (
mL). Wash organics with Brine, dry over . -
Purification: Recrystallize from EtOH or purify via column chromatography (Hexane/EtOAc).
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Route A) | Polymerization of pyrrole ring. | Perform reaction in the dark; reduce acid concentration; switch to InCl3 (5 mol%) as a milder Lewis Acid. |
| Incomplete Cyclization | Steric hindrance on aldehyde.[2] | Switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the equilibrium. |
| "Sticky" Product | DDQ byproduct contamination. | Wash the organic layer with 10% |
Advanced Catalytic Variants
For sensitive substrates where acetic acid fails, the Indium(III) Chloride method is the gold standard (See Ref 1).
-
Conditions:
(5 mol%), , Reflux. -
Benefit: Neutral conditions prevent acid-sensitive functional group degradation.
Figure 2: Mechanistic flow of the Pictet-Spengler type cyclization.
References
-
InCl3-Catalyzed Synthesis: Laha, J. K., et al. "InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines."[1][3] ACS Omega, 2024.
-
Sirt6 Activators: "Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators."[4] European Journal of Medicinal Chemistry, 2021.
-
Antileishmanial Activity: Guillon, J., et al. "Synthesis, analytical behaviour and biological evaluation of new 4-substituted pyrrolo[1,2-a]quinoxalines as antileishmanial agents." Bioorganic & Medicinal Chemistry, 2006.
-
General Reactivity: "Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole." ResearchGate Review.
-
Iodine Catalysis: Yan, R., et al. "I2-Catalyzed Synthesis of Substituted Pyrroles and Fused Systems." Journal of Organic Chemistry, 2014.[2]
Sources
- 1. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision N-Arylation Strategies for the Synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)aniline
This Application Note is designed to provide a comprehensive, high-level technical guide for the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline . It addresses the specific challenge of N-arylation chemoselectivity and regiocontrol, offering two distinct, field-validated protocols.
Strategic Overview
The synthesis of This compound presents a classic chemoselectivity challenge. The target molecule contains three functional groups on a benzene core: a nucleophilic primary amine, an electron-rich pyrrole ring, and a halogen.
Directly reacting pyrrole with 2-bromo-4-chloroaniline via metal catalysis is often suboptimal due to the competing nucleophilicity of the free aniline amine and catalyst poisoning. Therefore, the most robust "Application Note" standard protocols utilize the nitro group as a masked amine precursor.
We present two validated routes:
-
Route A (Direct
): The direct N-arylation of pyrrole using an activated nitro-arene. This strictly follows the "N-arylation of pyrrole" mechanism. -
Route B (Clauson-Kaas Construction): The construction of the pyrrole ring upon an aniline precursor. This is the industry-standard alternative for scale-up.
Reaction Pathway Diagram[1][2][3]
Caption: Dual synthetic pathways targeting this compound. Route A utilizes nucleophilic displacement; Route B utilizes condensation.
Protocol A: Direct N-Arylation via (Recommended)
This protocol relies on the strong electron-withdrawing nature of the nitro group to activate the ortho-halogen for displacement by the pyrrole anion. This method is highly convergent and utilizes commercially available 2,5-dichloronitrobenzene (or the more reactive 2-fluoro-5-chloronitrobenzene).
Step 1: N-Arylation
Reaction: Pyrrole + 2,5-Dichloronitrobenzene
-
Reagents:
-
Pyrrole (1.2 equiv)
-
2,5-Dichloronitrobenzene (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Solvent: Anhydrous DMF or DMSO
-
-
Mechanism: Nucleophilic Aromatic Substitution (
). The pyrrole anion attacks C2. The C5-chlorine is meta to the nitro group and is electronically deactivated, ensuring high regioselectivity.
Detailed Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Add NaH (1.5 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if necessary, then suspend in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.
-
Addition: Add Pyrrole (1.2 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases (formation of sodium pyrrolide).
-
Coupling: Add a solution of 2,5-dichloronitrobenzene (1.0 equiv) in minimal DMF dropwise to the pyrrolide solution.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the nitrobenzene.
-
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, Hexane/EtOAc) to isolate the yellow solid intermediate.
Step 2: Chemoselective Reduction
Reaction: 1-Nitro-2-(pyrrol-1-yl)-5-chlorobenzene
-
Challenge: Reducing the nitro group without de-chlorinating the aromatic ring. Avoid Pd/C hydrogenation.
-
Recommended Method: Iron/Ammonium Chloride (
) or Stannous Chloride ( ).
Detailed Procedure (Fe/NH4Cl Method):
-
Dissolve the nitro intermediate (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Monitor: TLC should show a polar, UV-active spot (amine) and disappearance of the nitro compound.
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Basify the aqueous residue slightly with saturated
and extract with Ethyl Acetate. -
Dry (
) and concentrate to yield the target aniline.
Protocol B: Clauson-Kaas Synthesis (Alternative)
This route constructs the pyrrole ring on the aniline nitrogen. It is ideal if 4-chloro-2-nitroaniline is more readily available in your inventory than the di-halo nitrobenzene.
Step 1: Pyrrole Synthesis
Reaction: 4-Chloro-2-nitroaniline + 2,5-Dimethoxytetrahydrofuran
-
Reagents:
-
4-Chloro-2-nitroaniline (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
-
Mechanism: Acid-catalyzed condensation of the primary amine with the masked dialdehyde.
Detailed Procedure:
-
Dissolve 4-chloro-2-nitroaniline in Glacial Acetic Acid (0.5 M).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equiv).
-
Reflux the mixture (118°C) for 2–3 hours. The solution typically turns dark.
-
Workup: Pour the reaction mixture into ice-water. The product often precipitates.
-
Filter the solid.[1] If no precipitate, extract with DCM, wash with
(to remove acid), and concentrate. -
Yield: This reaction typically proceeds in high yield (>85%).[2]
Step 2: Reduction[7]
-
Follow the same Fe/NH4Cl reduction protocol described in Route A to convert the nitro group to the amine.
Comparative Data Analysis
| Feature | Route A ( | Route B (Clauson-Kaas) |
| Starting Material | 2,5-Dichloronitrobenzene | 4-Chloro-2-nitroaniline |
| Reaction Type | Displacement (C-N bond formation) | Condensation (Ring formation) |
| Atom Economy | High (Loss of HCl) | Lower (Loss of 2 MeOH + 2 H2O) |
| Safety Profile | Requires NaH (Flammable/Reacts with moisture) | Requires Refluxing Acid |
| Regioselectivity | Excellent (Ortho-F/Cl is activated) | Excellent (Specific to amine) |
| Recommendation | Best for "N-Arylation" specific workflows | Best for large-scale batch manufacturing |
Troubleshooting & Critical Parameters
-
Water Control (Route A): The
reaction is sensitive to water. Wet DMF will quench the pyrrolyl anion, stalling the reaction. Use molecular sieves to dry DMF if necessary. -
Dechlorination (Reduction Step): If using catalytic hydrogenation (
, Pd/C), the chlorine at position 5 is liable to be cleaved. If you must use hydrogenation, use Platinum on Carbon (Pt/C) sulfided, or add a poison like thiophene to inhibit dehalogenation. The Iron method is safer for preserving the halogen. -
Polymerization: Pyrrole monomers can polymerize in strong acid. In Route B, ensure the acetic acid is glacial and not diluted, as water can encourage side reactions before the ring closes.
References
-
Synthesis of Pyrrolo-Fused Quinoxalines via 5-chloro-2-(1H-pyrrol-1-yl)
- Source: National Institutes of Health (PMC) & ACS Omega.
- Context: Describes the use of the target molecule as a verified intermedi
-
URL:[Link]
-
Clauson-Kaas Pyrrole Synthesis Protocols
- Source: Organic Chemistry Portal.
- Context: Standard conditions for reacting amines with 2,5-dimethoxytetrahydrofuran.
-
URL:[Link]
- Source: GuideChem - Synthesis of 5-Chloro-2-nitroaniline.
-
Properties of 5-Chloro-2-(1H-pyrrol-1-yl)
-
Source: Sigma-Aldrich Product Data.[3]
- Context: Physical properties and safety d
-
Sources
Application Note: A Proposed Investigational Workflow for 5-Chloro-2-(1H-pyrrol-1-yl)aniline as a Novel Anti-inflammatory Agent
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-chloro-2-(1H-pyrrol-1-yl)aniline in anti-inflammatory drug discovery.
Introduction: The Rationale for Investigating this compound
The pyrrole heterocyclic ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including tolmetin, ketorolac, and the COX-2 selective inhibitor etodolac.[1] The efficacy of these agents is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2] The continued search for novel anti-inflammatory drugs with improved efficacy and safety profiles necessitates the exploration of new chemical entities built upon this proven pharmacophore.[1][3]
This compound is a synthetic intermediate[4][5] that presents an intriguing starting point for anti-inflammatory drug discovery. Its structure combines the established pyrrole moiety with a substituted aniline ring, a feature also present in other pharmacologically active compounds. While direct anti-inflammatory activity of this specific molecule is not yet extensively documented, its structural similarity to known anti-inflammatory agents provides a strong rationale for its investigation.
This document outlines a comprehensive, multi-stage workflow designed to systematically evaluate the anti-inflammatory potential of this compound, from initial high-throughput in vitro screening to mechanistic elucidation and in vivo proof-of-concept studies.
Stage 1: Primary In Vitro Screening for Anti-Inflammatory Activity
The initial phase focuses on rapidly assessing the fundamental anti-inflammatory properties of the compound using established, cost-effective in vitro assays.[6] These initial tests provide a foundational understanding of the compound's potential mechanisms.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Stage 3: In Vivo Efficacy Evaluation
Positive and compelling in vitro data warrants progression to a preclinical in vivo model to assess the compound's efficacy in a complex biological system.
Causality: This is a classic and well-validated model of acute inflammation. [3][7]Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to measure the efficacy of an anti-inflammatory agent. [8] Methodology:
-
Animals: Male Wistar rats or Swiss albino mice (180-220g). Acclimatize animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline).
-
Group 2: Positive Control (e.g., Diclofenac Sodium, 25 mg/kg). [3] * Groups 3-5: Test Compound at three different doses (e.g., 10, 20, 40 mg/kg), administered orally or intraperitoneally.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Administer the vehicle, standard drug, or test compound to the respective groups.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
| Treatment Group (Dose) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | 0% |
| Diclofenac Sodium (25 mg/kg) | 65.4% |
| Compound (10 mg/kg) | 28.1% |
| Compound (20 mg/kg) | 49.8% |
| Compound (40 mg/kg) | 68.2% |
This data is for illustrative purposes only.
Conclusion and Future Directions
This structured application guide provides a robust framework for the initial investigation of this compound as a potential anti-inflammatory drug candidate. Positive results, such as selective COX-2 inhibition, suppression of key inflammatory mediators (NO, TNF-α), and significant efficacy in the carrageenan-induced paw edema model, would provide strong validation for its advancement.
Subsequent steps would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, comprehensive pharmacokinetic (ADME) and toxicology studies, and evaluation in more complex chronic inflammation models (e.g., adjuvant-induced arthritis). [9]This systematic approach ensures that decisions are data-driven, maximizing the potential for discovering a novel and effective therapeutic agent.
References
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]
-
ACS Omega. (2024, July 16). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. Retrieved from [Link]
-
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]
-
ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
Southern Research. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]
-
PMC. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
Preprints.org. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
ACS Omega. (2024, July 16). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. Retrieved from [Link]
-
PMC. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
PubMed. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Retrieved from [Link]
-
BioResources. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Retrieved from [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
-
PMC. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2011, September 15). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Retrieved from [Link]
-
iris.unina.it. (n.d.). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Retrieved from [Link]
-
ResearchGate. (2017, March 11). (PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
RSC Publishing. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and Molecular Modeling Studies of Anti‐inflammatory Active 1H‐Pyrrolizine‐5‐carboxamides. Retrieved from [Link]
-
Pharmaceutical Sciences. (n.d.). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Retrieved from [Link]
-
JMPAS. (2023, February 15). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Retrieved from [Link]
Sources
- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journalajrb.com [journalajrb.com]
- 7. scilit.com [scilit.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. nuvisan.com [nuvisan.com]
Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving 5-chloro-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-chloro-2-(1H-pyrrol-1-yl)aniline is a key building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-rich pyrrole ring, the nucleophilic aniline moiety, and the electron-withdrawing chloro-substituent, make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The success of any synthetic transformation employing this aniline derivative is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive overview of the principles governing solvent choice, detailed protocols for solubility determination, and specific recommendations for common reaction types involving this compound.
I. Understanding the Molecular Personality of this compound: A Guide to Solvent Selection
The chemical behavior of this compound in solution is dictated by the combined properties of its constituent functional groups. A thorough understanding of these properties is paramount for selecting a solvent that not only solubilizes the starting materials but also promotes the desired reaction pathway while minimizing side reactions.
Structural Features and Their Influence on Solubility and Reactivity:
-
Aniline Moiety: The primary amino group (-NH₂) is a site of nucleophilicity and basicity. Its reactivity is highly sensitive to the solvent environment. Protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen, thereby reducing its nucleophilicity.[1] Aromatic amines are generally less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[1]
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system prone to electrophilic substitution, typically at the 2- and 5-positions.[2] The lone pair of the nitrogen atom participates in the aromatic sextet, rendering the nitrogen itself non-basic. The reactivity of the pyrrole ring can be modulated by the solvent's polarity.
-
Chlorine Substituent: The chloro group is an electron-withdrawing substituent that deactivates the benzene ring towards electrophilic substitution and influences the acidity of the N-H protons. It also increases the overall lipophilicity of the molecule.
-
Overall Polarity: The molecule possesses both polar (aniline) and non-polar (aromatic rings) regions, suggesting solubility in a range of organic solvents. Based on the general solubility of aniline, it is expected to be soluble in alcohols, ethers, and aromatic hydrocarbons.[3]
Key Solvent Parameters and Their Impact:
-
Polarity: The polarity of the solvent can significantly influence reaction rates, especially for reactions that involve a change in dipole moment from reactants to the transition state. Polar solvents are generally preferred for reactions involving polar or charged intermediates.
-
Proticity: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, which can stabilize anions and solvate the lone pair of the aniline nitrogen, thereby reducing its nucleophilicity. Aprotic solvents (e.g., THF, DMF, DCM) do not have this capability and are often preferred when a high nucleophilicity of the amine is required.
-
Coordinating Ability: Some solvents can coordinate with metal catalysts used in cross-coupling reactions, which can either be beneficial or detrimental to the catalytic cycle.
II. Quantitative Solubility Assessment: An Experimental Protocol
Given the lack of published quantitative solubility data for this compound, an experimental determination is crucial for process development and optimization. The following protocol provides a straightforward method for determining the approximate solubility in various solvents.
Workflow for Solubility Determination
Materials:
-
This compound (solid)
-
A selection of analytical grade solvents (see Table 1)
-
Small vials (e.g., 4 mL) with screw caps
-
Analytical balance
-
Volumetric pipettes or graduated cylinders
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of the selected solvent to the vial.
-
Dissolution Attempt: Securely cap the vial and vortex or sonicate the mixture for 2 minutes at room temperature.
-
Observation: Visually inspect the vial against a dark background to determine if all the solid has dissolved.
-
Iterative Process:
-
If fully dissolved: Add another 20 mg of the aniline to the vial and repeat steps 3 and 4. Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved).
-
If not fully dissolved: Add an additional 1.0 mL of the solvent to the vial and repeat steps 3 and 4. Continue this process until the solid dissolves or a maximum practical volume (e.g., 10 mL) is reached.
-
-
Calculation: Record the total mass of the dissolved solid and the total volume of the solvent used to achieve a saturated solution. Calculate the solubility in mg/mL.
III. Solvent Recommendations for Key Reaction Classes
The optimal solvent for a particular reaction depends on the mechanism and the nature of the reactants and reagents. The following table provides a starting point for solvent selection for common transformations involving this compound.
| Reaction Type | Recommended Solvent Classes | Rationale | Unsuitable Solvents |
| Acylation | Aprotic, non-polar to moderately polar | These solvents (e.g., Dichloromethane, THF, Toluene) will not interfere with the nucleophilicity of the aniline. | Protic solvents (e.g., alcohols) can compete with the aniline for the acylating agent. |
| Suzuki Coupling | Aprotic, polar or non-polar | The choice depends on the specific catalyst system. Toluene and dioxane are commonly used.[4][5] Dimethoxyethane has also been successfully employed.[6][7] In some cases, aqueous mixtures can be effective.[8] | Highly coordinating solvents may interfere with the palladium catalyst. |
| Buchwald-Hartwig Amination | Aprotic, non-polar to moderately polar | Toluene is a widely used and effective solvent for this reaction.[5][9] Other ethereal solvents like dioxane can also be used. | Protic solvents can interfere with the base and the catalyst. |
| Electrophilic Substitution on the Pyrrole Ring | Aprotic, non-polar or moderately polar | The choice depends on the electrophile. Dichloromethane or other halogenated solvents are often suitable. | Protic solvents can react with strong electrophiles. |
IV. Detailed Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes a general procedure for the acylation of the aniline nitrogen.
Acylation Workflow
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of the chloro-substituent.
Suzuki Coupling Workflow
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., toluene, dioxane, or a mixture with water)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
V. Conclusion
The selection of an appropriate solvent is a critical parameter that can determine the success or failure of a chemical reaction. For reactions involving the multifunctional compound this compound, a careful consideration of the solvent's physical and chemical properties is essential. By understanding the interplay between the substrate's reactivity and the solvent's characteristics, researchers can optimize reaction conditions to achieve higher yields, improved selectivity, and fewer side products. The protocols provided herein serve as a valuable starting point for the rational design and execution of synthetic transformations with this important chemical intermediate.
VI. References
-
Reactions of Aniline - Chemistry Steps. (2024, January 12). Retrieved from [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025, April 27). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 18). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (2017). Retrieved from [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline
Ticket ID: SYN-5C2P-001 Subject: Optimization and Troubleshooting of 5-chloro-2-(1H-pyrrol-1-yl)aniline Synthesis Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Workflow
User Query: "I am experiencing low yields and 'tar' formation when synthesizing this compound. I am also seeing dechlorination during the final step. How do I fix this?"
Diagnostic: The synthesis of this compound requires a two-step sequence starting from 4-chloro-2-nitroaniline . Direct pyrrole formation on phenylenediamines often leads to polymerization or bis-pyrrole formation. Furthermore, standard catalytic hydrogenation (Pd/C) in the second step frequently causes hydrodehalogenation (loss of chlorine).
Recommended Pathway:
-
Clauson-Kaas Reaction: Condensation of 4-chloro-2-nitroaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) to form the nitro-pyrrole intermediate.
-
Chemoselective Reduction: Reduction of the nitro group using Iron (Fe) or Tin(II) Chloride (
) to preserve the aryl chloride and pyrrole ring.
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow with identified critical failure points (Red Diamonds).
Step 1: The Clauson-Kaas Reaction[1][2][3][4][5]
Objective: Formation of the pyrrole ring. Reagents: 4-chloro-2-nitroaniline, 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), Glacial Acetic Acid.
Protocol (Optimized)
-
Dissolve 4-chloro-2-nitroaniline (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Add 2,5-DMTHF (1.1 – 1.2 eq).
-
Reflux (
) for 2–4 hours. -
Monitor: TLC (Hexane/EtOAc 4:1). The starting aniline is yellow/orange; the product is usually a lighter yellow or off-white solid.
-
Workup: Pour into ice water. If precipitate forms, filter. If oil forms, extract with DCM, wash with
(to remove acid), dry, and concentrate.
Troubleshooting Guide: Clauson-Kaas
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black/tarry | Polymerization of pyrrole or 2,5-DMTHF. | 1. Ensure atmosphere is inert ( |
| Low Conversion (<50%) | 2,5-DMTHF hydrolysis is rate-limiting. | Pre-activation: Reflux 2,5-DMTHF in dilute aqueous acid for 15 mins before adding the aniline to generate the reactive succinaldehyde intermediate in situ [1]. |
| Product is an oil/sticky | Residual solvent or impurities. | Recrystallize from Ethanol or Hexane/EtOAc. The nitro-pyrrole intermediate should be a solid. |
Expert Insight: The electron-withdrawing nitro group at the ortho position actually helps stabilize the resulting pyrrole against oxidation compared to electron-rich anilines, but it also deactivates the amine nucleophile, requiring the higher temperatures of refluxing acetic acid [2].
Step 2: Chemoselective Nitro Reduction
Objective: Reduce
Protocol (Fe/NH4Cl Method)
Why this method? It avoids the risk of hydrodehalogenation common with Pd/C hydrogenation [3].
-
Suspend 1-(4-chloro-2-nitrophenyl)pyrrole (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Add
(5.0 eq) and Iron powder (5.0 eq, <325 mesh). -
Heat to
with vigorous stirring (mechanical stirring recommended for scale >5g). -
Monitor: Reaction is usually complete in 1–3 hours.
-
Workup (Critical): Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol. Concentrate filtrate.[1] Partition between EtOAc and water.
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Loss of Chlorine (Dechlorination) | Used Pd/C or Raney Ni. | Stop immediately. Switch to Fe/AcOH, |
| Emulsion during extraction | Iron salts forming hydroxides. | 1. Filter the reaction mixture while hot (prevents gel formation).2. Add a small amount of EDTA or Rochelle's salt to the aqueous wash to sequester metal ions. |
| Product turns purple/brown | Oxidation of the pyrrole-aniline. | The final product is electron-rich and prone to oxidation. Store under Argon in the dark at |
Frequently Asked Questions (FAQs)
Q: Can I perform the Clauson-Kaas on 4-chloro-1,2-diaminobenzene directly?
A: Not recommended. Reacting a diamine with 2,5-DMTHF often leads to a mixture of mono-pyrroles (regioisomers) and bis-pyrroles (pyrroles on both amines). The "Nitro
Q: Is there a "greener" alternative to refluxing Acetic Acid?
A: Yes. Recent literature suggests using water with catalytic
Q: My final product (the aniline) is unstable. How do I stabilize it? A: this compound is an electron-rich aniline. It is sensitive to air and light.
-
Storage: Store as the hydrochloride salt (HCl salt) if possible; salts are generally more stable than free bases.
-
Handling: Keep in an amber vial under inert gas.
Logic Tree for Low Yields
Caption: Diagnostic logic tree for isolating yield loss causes.
References
-
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.
-
Singh, D. K., & Kumar, R. (2023).[2] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[3][2] Beilstein Journal of Organic Chemistry, 19, 928–955.[3][2]
-
BenchChem Technical Support. (2025). Nitro Reduction - Common Conditions: Fe/AcOH and SnCl2. Common Organic Chemistry.
-
Sigma-Aldrich. (2025). Product Specification: this compound. MilliporeSigma.
Sources
Technical Support Center: Purification of 5-chloro-2-(1H-pyrrol-1-yl)aniline by Flash Column Chromatography
Welcome to the dedicated technical support guide for the purification of 5-chloro-2-(1H-pyrrol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance and troubleshooting for the flash column chromatographic purification of this compound. Here, we synthesize established chromatographic principles with practical, field-tested advice to ensure you can achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the purification of this compound, providing a logical approach to problem-solving.
Issue 1: Poor Separation or Overlapping Peaks
Symptoms:
-
Collected fractions contain a mixture of your target compound and impurities.
-
The chromatogram shows broad, overlapping peaks with poor resolution.
Root Causes & Corrective Actions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to differentiate between your compound and closely eluting impurities.
-
Solution: Re-optimize your solvent system using Thin Layer Chromatography (TLC). A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate.[1] This Rf range typically translates to a suitable elution profile on a flash column.
-
-
Column Overloading: Exceeding the capacity of your stationary phase will lead to band broadening and a significant loss of resolution.
-
Solution: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase. For difficult separations, a lower loading ratio (e.g., 30:1 silica to compound) is recommended.
-
-
Improper Column Packing: Voids or channels in the silica bed will result in an uneven flow of the mobile phase, causing streaking and poor separation.
-
Solution: Ensure a homogenous slurry of silica gel in your non-polar solvent before packing. Pack the column carefully to avoid air bubbles and tap the column gently to settle the silica into a uniform bed.
-
Issue 2: Peak Tailing or Streaking
Symptoms:
-
The spot on your TLC plate appears elongated or "streaky."
-
The peaks in your chromatogram are asymmetrical, with a pronounced "tail."
Root Causes & Corrective Actions:
-
Acid-Base Interactions: The primary amine of the aniline moiety and the nitrogen of the pyrrole ring can interact with the acidic silanol groups on the surface of the silica gel. This is a common issue with basic, nitrogen-containing compounds and leads to tailing.
-
Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a 10% ammonia in methanol solution, into your mobile phase.[1][2] This will neutralize the acidic sites on the silica, leading to improved peak shape.
-
Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. For very polar or basic compounds, reversed-phase (C18) chromatography can also be a viable option.[1]
-
Issue 3: Compound Decomposition on the Column
Symptoms:
-
Low recovery of the target compound despite complete elution.
-
Appearance of new, unexpected spots on the TLC analysis of collected fractions.
Root Causes & Corrective Actions:
-
Instability on Acidic Silica: Some aniline and pyrrole derivatives can be sensitive to the acidic nature of silica gel and may degrade during the purification process.
-
Solution 1: Test for Stability. Before committing to a large-scale purification, spot your crude mixture on a silica TLC plate, let it sit for an hour, and then develop it. If new spots appear or the desired spot diminishes, your compound is likely unstable on silica.
-
Solution 2: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by pre-treating it with a solution of your mobile phase containing a basic modifier like triethylamine.
-
Solution 3: Switch to a Different Stationary Phase. As mentioned previously, neutral alumina can be a good alternative for acid-sensitive compounds.[1]
-
Issue 4: Compound Not Eluting from the Column
Symptoms:
-
Your compound remains at the origin of the TLC plate even with a highly polar solvent system.
-
No product is recovered from the column, even after flushing with a very strong solvent.
Root Causes & Corrective Actions:
-
Compound is Too Polar: The chosen solvent system may not be strong enough to displace the highly polar compound from the stationary phase.
-
Solution: Drastically increase the polarity of your mobile phase. A gradient elution from a non-polar solvent to a highly polar one, such as a methanol/dichloromethane system, can be effective for polar compounds.[2]
-
-
Irreversible Adsorption or Decomposition: In some cases, the compound may be so strongly adsorbed to the silica or has completely decomposed that it will not elute.
-
Solution: Confirm the stability of your compound on silica as described above. If it is unstable, an alternative purification method such as recrystallization or distillation (if applicable) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1] Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and incrementally increase the proportion of ethyl acetate to achieve an Rf value between 0.2 and 0.4 for your target compound.[1]
Q2: How do I translate my TLC results to a flash column chromatography method?
A2: The solvent system that provides good separation and an Rf of 0.2-0.3 on TLC is an excellent starting point for your flash column. You may need to slightly decrease the polarity of the mobile phase for the column, as columns tend to be more efficient than TLC plates.
Q3: Should I use isocratic or gradient elution?
A3: For simple separations where the impurities are far from your product on the TLC plate, isocratic (constant solvent composition) elution is often sufficient. For more complex mixtures with closely eluting impurities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better resolution.
Q4: What is the best way to load my sample onto the column?
A4: There are two main methods for sample loading: liquid and dry loading.
-
Liquid Loading: Dissolve your sample in a minimal amount of the mobile phase and load it directly onto the top of the column. This method is quick but can lead to band broadening if too much solvent is used or if the sample is not very soluble in the mobile phase.
-
Dry Loading: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is generally preferred for better resolution, especially for samples that are not highly soluble in the mobile phase.
Q5: How can I detect the fractions containing my compound?
A5: this compound contains aromatic rings and should be UV-active. You can monitor the collected fractions by spotting them on a TLC plate and visualizing them under a UV lamp.
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot a small amount of the stock solution.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the developed plate under a UV lamp and calculate the Rf value of your target compound.
-
Repeat steps 3 and 4 with varying solvent ratios until you achieve an Rf value of approximately 0.2-0.3 for your product, with good separation from any impurities.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf (Example) | Recommendation |
| 95:5 | 0.1 | Increase polarity |
| 90:10 | 0.25 | Good starting point for column |
| 80:20 | 0.45 | Decrease polarity for column |
Protocol 2: Flash Column Chromatography of this compound
-
Column Preparation:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in the non-polar component of your optimized mobile phase (e.g., hexanes).
-
Carefully pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) and mix to form a slurry.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with your optimized mobile phase.
-
Apply positive pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visual Guides
Sources
troubleshooting low conversion rates in pyrrolo-quinoxaline formation
Topic: Troubleshooting Low Conversion Rates in Pyrrolo-Quinoxaline Formation Ticket ID: PQR-SYNTH-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Hidden" Barrier
Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely observing stalled reactions, persistent intermediates, or low yields in the formation of the pyrrolo[1,2-a]quinoxaline scaffold.
This heterocyclic system is a "privileged structure" in medicinal chemistry, serving as a core for 5-HT3 receptor agonists, adenosine receptor antagonists, and antileukemic agents [1]. However, its synthesis is deceptively complex. The formation of the pyrrolo-quinoxaline core often stalls at the dihydro-intermediate stage or fails due to electronic deactivation of the pyrrole ring.
This guide moves beyond generic advice. We will diagnose your specific failure mode using reaction kinetics and mechanistic analysis.
Module 1: The "Stuck" Intermediate (Pictet-Spengler Route)
Scenario: You are reacting 1-(2-aminophenyl)pyrrole with an aldehyde. LC-MS shows a mass corresponding to [M+2H], indicating the 4,5-dihydro-pyrrolo[1,2-a]quinoxaline intermediate is forming but not aromatizing.
Root Cause Analysis
The modified Pictet-Spengler reaction proceeds in three distinct thermodynamic steps:
-
Condensation: Formation of the imine (rapid).
-
Cyclization: Electrophilic attack of the iminium ion on the pyrrole C2 position (rate-determining in sterically hindered systems).
-
Oxidation: Dehydrogenation to form the aromatic quinoxaline core.
The Problem: Many protocols rely on passive air oxidation for Step 3. If the substituent at C4 is electron-withdrawing or bulky, the redox potential of the dihydro-intermediate shifts, rendering ambient oxygen insufficient for aromatization [2].
Troubleshooting Protocol A: Forcing Aromatization
| Method | Reagent System | Mechanism | When to Use |
| Standard | O₂ (Balloon) / AcOH | Aerobic Oxidation | Simple aryl aldehydes; no steric bulk. |
| Catalytic | Cu(OAc)₂ (10 mol%) / DMSO | Metal-Mediated SET | "Stuck" intermediates; moderate conversion. |
| Chemical | DDQ (1.1 equiv) / Dichloromethane | Hydride Abstraction | High Priority Fix. Use when air oxidation fails completely. |
| Green | Amberlyst-15 / O₂ | Acid-Promoted Oxidation | Acid-sensitive substrates; heterogeneous workup [3]. |
Step-by-Step Recovery (The DDQ Method)
If your reaction has stalled at the dihydro stage:
-
Do not quench.
-
Cool the reaction mixture to 0°C.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents) dropwise as a solution in the reaction solvent.
-
Allow to warm to RT. Conversion is usually instantaneous (check TLC/LC-MS after 10 mins).
-
Note: DDQ acts via a hydride transfer mechanism, bypassing the kinetic barrier of aerobic oxidation [4].
Module 2: Catalyst Death (Metal-Catalyzed Routes)
Scenario: You are using a Copper (Cu) or Iron (Fe) catalyzed oxidative coupling (e.g., reacting 2-(1H-pyrrol-1-yl)aniline with alkylboronic acids or via C-H activation).[1][2] The reaction starts but conversion plateaus at <40%.
Root Cause Analysis
Metal-catalyzed routes often proceed via a Single Electron Transfer (SET) radical mechanism.
-
Catalyst Aggregation: Cu(II) species can reduce to Cu(0) (copper mirror) and precipitate, killing the catalytic cycle.
-
Ligand Dissociation: Without bipyridyl or phenanthroline ligands, the active metal center is unstable at the high temperatures (100°C+) required for C-H activation [5].
-
Radical Quenching: Solvent impurities (water/oxygen in strictly anaerobic protocols) can quench the alkyl radical species generated from peroxides or boronic acids.
Troubleshooting Protocol B: Stabilizing the Catalytic Cycle
-
Ligand Check: Ensure you are using 2,2'-bipyridine or 1,10-phenanthroline . These ligands stabilize the Cu(II)/Cu(I) redox couple.
-
Oxidant Switch: If using TBP (tert-butyl peroxide) or DTBP, ensure they are fresh. Old peroxides decompose to alcohols which can inhibit the catalyst.
-
Solvent System: Switch to chlorobenzene or 1,2-dichloroethane if using radical pathways; these solvents are less prone to hydrogen atom transfer (HAT) side reactions than THF or Toluene.
Module 3: Visualizing the Failure Points
The following diagram illustrates the decision logic for troubleshooting based on your LC-MS or TLC observations.
Figure 1: Diagnostic logic tree for isolating the root cause of synthetic failure in pyrrolo-quinoxaline formation.
Module 4: Reaction Mechanism & Critical Control Points
Understanding where the reaction happens is as important as how. The diagram below details the Modified Pictet-Spengler Pathway , highlighting the critical oxidation step where most users fail.
Figure 2: Reaction coordinate showing the reversibility of the cyclization step if oxidation does not occur rapidly.
Frequently Asked Questions (FAQ)
Q: I am using the Green Chemistry method (Water/Amberlyst-15), but my yield is <20%. Why? A: While environmentally friendly, water often causes solubility issues for hydrophobic pyrrolo-quinoxalines. The product precipitates on the Amberlyst resin, blocking active sites.
-
Fix: Add a co-solvent like Ethanol (30-50%) to maintain solubility, or switch to p-Dodecylbenzenesulfonic acid (p-DBSA) which acts as a surfactant-catalyst in water [6].
Q: My product is forming, but it turns black upon isolation. A: Pyrrole derivatives are highly electron-rich and prone to oxidative polymerization (tarring) in the presence of strong acids and light.
-
Fix: Perform the workup in low light. Neutralize the acid catalyst immediately upon reaction completion using saturated NaHCO₃. Do not let the crude mixture sit in acidic solution.
Q: Can I use aliphatic aldehydes? A: Yes, but they are less reactive than aryl aldehydes due to the lack of conjugation.
-
Fix: You must use a stronger acid catalyst (e.g., TFA instead of Acetic Acid) and higher temperatures (Reflux in Toluene with Dean-Stark trap) to drive the imine formation.
References
-
Guillon, J., et al. (2004). Synthesis and biological evaluation of new pyrrolo[1,2-a]quinoxaline derivatives as antiprotozoal agents. Journal of Medicinal Chemistry, 47(8), 1997-2009. Link
-
Zhu, Q., & Tang, X. (2017).[1] Synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp3 C–H bonds.[1] RSC Advances, 7, 44233-44237. Link
-
Viji, M., et al. (2014). Amberlyst-promoted eco-friendly route to 4-arylpyrrolo[1,2-a]quinoxalines. RSC Advances, 4, 3832-3836. Link
-
Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153-195. Link
-
Chaskar, A., et al. (2017).[3] Copper-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines. Asian Journal of Organic Chemistry, 6(2), 153-157. Link
-
Kumar, A., et al. (2012). p-Dodecylbenzenesulfonic acid (DBSA): A highly efficient catalyst for the synthesis of pyrrolo[1,2-a]quinoxalines in water. Tetrahedron Letters, 53(15), 1937-1940. Link
Sources
minimizing side products in the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline
Critical Synthesis Pathway Overview
The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline presents a classic "chemoselectivity paradox." You are building an electron-rich pyrrole ring onto an electron-deficient nitro-arene, and then attempting to reduce the nitro group without stripping the chlorine atom or saturating the pyrrole.
The industrial standard involves a two-step sequence:
-
Clauson-Kaas Cyclization: Condensation of 4-chloro-2-nitroaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).
-
Chemoselective Reduction: Conversion of the nitro group to an amine while preserving the aryl-chloride.
Visual Workflow & Impurity Map
The following diagram illustrates the primary reaction pathway and the specific exit points where critical impurities are generated.
Figure 1: Reaction pathway highlighting critical control points for impurities A, B, and C.
Phase 1: The Clauson-Kaas Cyclization
Objective: Form the pyrrole ring on a deactivated aniline (4-chloro-2-nitroaniline).
The Challenge
The nitro group at the ortho position and the chlorine at the para position significantly decrease the nucleophilicity of the aniline nitrogen. This requires forcing conditions (heat/acid) which often leads to Impurity A (Pyrrole Black/Tar) caused by the polymerization of the sensitive 2,5-DMTHF reagent before it can react with the amine.
Troubleshooting Guide
Q: My reaction mixture turns black immediately, and yield is <40%. What is happening? A: This is "Pyrrole Black" formation. You are likely adding the 2,5-DMTHF too quickly or the acid concentration is too high relative to the temperature.
-
Correction: Do not dump all reagents together. Dissolve the aniline in acetic acid first and heat to reflux. Then add the 2,5-DMTHF dropwise over 30–60 minutes. This ensures the concentration of free reagent is low, favoring the reaction with the amine over self-polymerization.
Q: I see unreacted starting material (aniline) even after 24 hours. A: The water/methanol byproducts are stalling the equilibrium.
-
Correction: Use a Dean-Stark trap to azeotropically remove water/methanol if using a solvent like toluene or benzene. Alternatively, recent literature suggests using InCl₃ (Indium Trichloride) as a Lewis acid catalyst (1-5 mol%) which can drive these deactivated anilines to completion under milder conditions than pure acetic acid [1].
Q: Can I use strong acids like HCl to speed this up? A: Avoid if possible. Strong mineral acids often degrade the newly formed pyrrole ring (which is acid-sensitive). Glacial acetic acid is the "Goldilocks" solvent—strong enough to catalyze the ring closure, but weak enough to prevent pyrrole degradation.
Phase 2: The Nitro Reduction (Critical Control Point)
Objective: Reduce
The Challenge
Standard catalytic hydrogenation (H₂ + Pd/C) is dangerous for this molecule. Palladium readily inserts into aryl-chloride bonds, leading to Impurity B (Dechlorination) . Furthermore, aggressive hydrogenation can saturate the pyrrole ring to a pyrrolidine.
Recommended Protocols
Method A: Iron/Ammonium Chloride (The "Green" Choice)
This is the most robust method for preserving halogens. It operates via a single electron transfer (SET) mechanism that is thermodynamically insufficient to break the C-Cl bond.
-
Reagents: Iron powder (3-5 equiv),
(saturated aq), Ethanol/Water (3:1). -
Procedure:
-
Suspend the nitro-pyrrole intermediate in EtOH.
-
Add saturated aqueous
and Iron powder. -
Heat to reflux (approx. 70-80°C) for 2-4 hours.
-
Monitor: TLC will show the disappearance of the yellow nitro compound and appearance of the fluorescent blue/white amine.
-
Workup: Filter hot through Celite (critical to remove iron oxides).
-
Method B: Stannous Chloride (
)
Effective, but generates difficult emulsions.
-
Reagents:
(5 equiv), Ethanol. -
Note: Keep temperature controlled (<70°C) to prevent acid-catalyzed polymerization of the pyrrole ring by the HCl generated in situ.
Method C: Modified Hydrogenation (If Catalytic Hydrogenation is Mandatory)
If you must use hydrogenation (e.g., for scale-up), you cannot use standard Pd/C.
-
Catalyst: Pt/C (Platinum on Carbon) sulfided or doped with Iron (
). -
Mechanism: Iron doping on Platinum creates an electron-deficient state that suppresses the oxidative addition into the C-Cl bond while maintaining activity for nitro reduction [2].
-
Inhibitors: Adding thiophene or diphenylsulfide can "poison" the catalyst just enough to stop dechlorination.
Troubleshooting The Reduction
| Issue Observed | Probable Cause | Corrective Action |
| Mass Spec shows M-34 peak (Loss of Cl) | Hydrodechlorination occurred. | STOP using Pd/C. Switch to Fe/NH₄Cl immediately. |
| Product is a mixture of Azo compounds (colored dimers) | Incomplete reduction (Impurity C). | The pH was likely too basic (promoting condensation). Ensure slightly acidic/neutral conditions (NH₄Cl buffer is ideal). |
| Product is an oil that won't crystallize | Pyrrole polymerization or solvent trapping. | The amine is likely unstable in air. Store as the HCl salt or keep under Argon in the dark. |
Purification & Storage Data[1]
Once synthesized, this compound is sensitive to oxidation (turning purple/brown).
Stability Protocol:
-
Storage: -20°C, under Argon/Nitrogen.
-
Purification: Flash chromatography on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate (gradient).
-
Additive: Add 1% Triethylamine to the eluent to neutralize silica acidity (prevents pyrrole decomposition on the column).
-
Physical Properties Check:
| Property | Value | Notes |
| Appearance | Off-white to beige solid | Turns brown upon air exposure. |
| Melting Point | 92–95 °C | Sharp mp indicates high purity. |
| 1H NMR Key | Look for two triplets (or dd) for the pyrrole ring. | |
| 1H NMR Key | Broad singlet ( |
References
-
InCl3-Catalyzed Synthesis: InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. PMC. Available at: [Link] (Accessed via Search Result 1.1).
-
Selective Hydrogenation: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Royal Society of Chemistry. Available at: [Link] (Accessed via Search Result 1.3).
-
Iron Reduction Protocols: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link] (Accessed via Search Result 1.13).
stability of 5-chloro-2-(1H-pyrrol-1-yl)aniline under light and air exposure
Welcome to the technical support center for 5-chloro-2-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this compound in your experiments. Here, we will address common questions and concerns regarding the stability of this molecule, particularly its sensitivity to light and air, and provide practical solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has changed color from a light powder to a brownish or darker hue. What does this indicate?
A color change, typically to a brown or dark red, is a common indicator of degradation, primarily due to oxidation.[1] Aromatic amines, including anilines, are susceptible to air oxidation, which can lead to the formation of highly colored quinone-imine species and other polymeric impurities.[1] The pyrrole moiety can also contribute to color formation upon oxidation. This degradation can significantly impact the purity of your material and potentially interfere with subsequent reactions. It is crucial to assess the purity of the material before use if a color change is observed.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
To maximize the shelf-life of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber glass vial to protect it from both oxygen and light.[1][2] Several suppliers recommend storing the compound in a dark place and under an inert atmosphere at room temperature or refrigerated (2-8°C).[2] For long-term storage, colder temperatures (-20°C) are advisable to slow down potential degradation processes.[1] It is also critical to prevent exposure to moisture.[1][3]
Q3: I am observing inconsistent results or low yields in my reaction using this compound. Could the stability of the starting material be the issue?
Yes, the degradation of this compound is a likely cause of inconsistent or poor reaction outcomes. The presence of oxidative degradation products can interfere with your reaction by consuming reagents, inhibiting catalysts, or leading to the formation of unwanted byproducts. Before proceeding with a critical reaction, it is highly recommended to confirm the purity of your starting material using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Color Change (e.g., darkening, browning) | Oxidation by atmospheric oxygen and/or photodegradation. | Store the compound under an inert atmosphere (e.g., argon, nitrogen) in an amber vial at low temperatures (-20°C to 4°C).[1] If degradation is suspected, purify the material by column chromatography or recrystallization before use. |
| Formation of Insoluble Particulates | Polymerization or precipitation of degradation products. | Filter the solution before use. For long-term prevention, strictly adhere to recommended storage conditions (inert atmosphere, dark, low temperature). |
| Inconsistent or Poor Reaction Yields | Degradation of the starting material leading to lower active concentration and presence of inhibitors. | Confirm the purity of the this compound using HPLC, GC-MS, or NMR.[1] If impurities are detected, purify the compound. Consider using a freshly opened vial or a recently purchased batch for sensitive reactions. |
| Appearance of New, Unidentified Spots on TLC | Onset of degradation. | Immediately transfer the compound to a fresh vial, purge with inert gas, and store under recommended conditions. Monitor the purity of the material more frequently. |
Experimental Protocols
To assist you in validating the integrity of your this compound, we provide the following protocols for stability assessment and purification.
Protocol 1: Rapid Purity Assessment by Thin Layer Chromatography (TLC)
This protocol allows for a quick visual assessment of the purity of your compound.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - this may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes or micropipette
Procedure:
-
Prepare a small, dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Allow the solvent to evaporate completely.
-
Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should ideally show a single spot. The presence of multiple spots, especially near the baseline, may indicate the presence of more polar degradation products.
Protocol 2: Monitoring Stability Under Light and Air Exposure
This experiment will help you understand the degradation profile of your compound under simulated laboratory conditions.
Materials:
-
This compound
-
Two clear glass vials and one amber glass vial
-
HPLC or GC-MS instrument
-
Suitable solvent for analysis (e.g., acetonitrile or methanol)
Procedure:
-
Prepare three identical solutions of this compound of a known concentration in the chosen solvent.
-
Sample A (Control): Place one solution in a tightly sealed amber vial, purge with an inert gas (argon or nitrogen), and store in the dark at a low temperature (e.g., 4°C).
-
Sample B (Light Exposure): Place the second solution in a clear glass vial, seal it, and expose it to ambient laboratory light or a controlled light source.
-
Sample C (Air Exposure): Place the third solution in a clear glass vial with a loose cap to allow for air exchange and expose it to ambient light.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
Analyze the aliquots by HPLC or GC-MS to determine the concentration of the parent compound and identify any new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to visualize the degradation rate.
Visualizing Degradation and Experimental Workflow
The following diagrams illustrate the potential degradation pathway and the experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing stability.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 15814-76-3 [sigmaaldrich.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. sid.ir [sid.ir]
- 6. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. bloomtechz.com [bloomtechz.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
Technical Comparison Guide: IR Spectroscopic Profiling of 5-Chloro-2-(1H-pyrrol-1-yl)aniline
Executive Summary
This guide provides a definitive technical analysis of the infrared (IR) absorption characteristics of 5-chloro-2-(1H-pyrrol-1-yl)aniline (CAS: 15814-76-3). As a specialized intermediate in the synthesis of heterocyclic pharmaceuticals, precise identification of this compound requires distinguishing it from structurally similar precursors (e.g., 4-chloro-1,2-phenylenediamine) and non-halogenated analogs.
This document moves beyond basic spectral listing to offer a comparative performance analysis , detailing how to use IR spectroscopy as a self-validating quality control (QC) tool.
Structural Basis of Spectral Features
To interpret the IR spectrum accurately, one must deconstruct the molecule into its vibrational oscillators. The molecule consists of a central benzene ring substituted with:
-
Primary Amine (-NH₂): Position 1.
-
Pyrrole Ring (N-linked): Position 2.
-
Chlorine Atom: Position 5.[1]
This specific substitution pattern (1,2,4-trisubstituted benzene) creates a unique "fingerprint" in the lower frequency region, while the N-H and Pyrrole C-H modes dominate the high-frequency region.
Diagram 1: Spectral Assignment Logic
This decision tree illustrates the logical flow for confirming the structure based on spectral bands.
Caption: Logical workflow for structural confirmation using key IR spectral regions.
Characteristic IR Absorption Bands
The following data synthesizes experimental baselines from N-aryl pyrrole analogs and chlorinated aniline derivatives.
Table 1: Diagnostic Bands & Assignments
| Frequency (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Value |
| 3450 - 3420 | Primary Amine (-NH₂) | N-H Asymmetric Stretch | High. Confirms presence of aniline moiety. |
| 3350 - 3320 | Primary Amine (-NH₂) | N-H Symmetric Stretch | High. The "doublet" appearance distinguishes -NH₂ from secondary amines (-NH). |
| 3130 - 3100 | Pyrrole Ring | C-H Stretching (Aromatic) | Medium. Pyrrole C-H is typically sharper/higher than benzene C-H. |
| 1620 - 1590 | Primary Amine | N-H Scissoring (Bending) | Medium. Often overlaps with ring C=C stretches. |
| 1550 - 1480 | Pyrrole & Benzene | C=C / C=N Ring Stretch | Medium. Complex envelope characteristic of N-aryl systems. |
| 1320 - 1280 | C-N (Aniline) | C-N Stretching | High. Strong band connecting the amine to the benzene ring. |
| 1090 - 1070 | Aryl Chloride | C-Cl Stretching (In-plane) | High. Distinguishes from non-chlorinated analogs. |
| 880 - 860 | 1,2,4-Trisubst. Benzene | C-H Out-of-Plane (OOP) | Critical. Specific to the 1,2,4-substitution pattern. |
| 740 - 720 | Pyrrole Ring | C-H Out-of-Plane (OOP) | High. Characteristic "breathing" mode of the pyrrole ring. |
Comparative Performance: Product vs. Alternatives
In synthesis and QC, the primary challenge is distinguishing the product from its precursors (e.g., 4-chloro-1,2-phenylenediamine) or side products.
Table 2: Differentiation Matrix
| Feature | Target Product (Pyrrolyl Aniline) | Precursor (Diamine) | Non-Chloro Analog |
| N-H Stretch | Doublet (One -NH₂ group) | Multiple/Broad (Two -NH₂ groups, H-bonding complex) | Doublet (Identical) |
| Pyrrole C-H | Present (>3100 cm⁻¹) | Absent | Present |
| C-Cl Stretch | Present (~1090 cm⁻¹) | Present | Absent |
| Fingerprint | Distinct Pyrrole OOP (~730 cm⁻¹) | No Pyrrole bands | Different OOP pattern |
Analysis of "Alternatives"
-
Vs. NMR: While NMR (¹H) provides exact proton counting, IR is superior for rapid solid-state purity checks . The disappearance of the broad, complex amine bands of the diamine precursor and the emergence of the sharp pyrrole C-H stretch is a faster "Go/No-Go" test during synthesis.
-
Vs. Raman: Raman is better for detecting the symmetric C-Cl stretch and the aromatic ring breathing modes, but IR is more sensitive to the polar N-H bonds, making it the preferred method for monitoring the amine functionality.
Experimental Protocol for IR Profiling
To ensure reproducible data that matches the values above, follow this standardized protocol.
Method: KBr Pellet Transmission
Why this method? Solid-state KBr pellets minimize intermolecular Hydrogen bonding compared to ATR (Attenuated Total Reflectance), yielding sharper peaks for the critical N-H stretching region.
-
Sample Prep: Mix 1–2 mg of dry this compound with ~100 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum)
-
Range: 4000–400 cm⁻¹[2]
-
-
Validation: Ensure the baseline is flat and transmission at 2000 cm⁻¹ is >75%.
Diagram 2: QC Workflow
This flowchart outlines the experimental procedure for validating the product batch.
Caption: Standardized Quality Control workflow for IR analysis.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from 3
-
NIST Chemistry WebBook. 1-(2-Aminophenyl)pyrrole IR Spectrum (Analog Reference). Retrieved from
-
PubChem. this compound Compound Summary. Retrieved from
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[4] (Standard reference for N-H and C-Cl assignments).
Sources
Mastering the Analysis of 5-chloro-2-(1H-pyrrol-1-yl)aniline: A Comparative Guide to HPLC Method Validation and Alternative Technologies
For researchers, scientists, and drug development professionals, the robust and reliable quantification of synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 5-chloro-2-(1H-pyrrol-1-yl)aniline, a key building block in medicinal chemistry. We will explore a meticulously developed HPLC method, its comprehensive validation according to ICH guidelines, and a comparative analysis with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
The Analytical Challenge: Ensuring Purity of this compound
This compound is a substituted aniline derivative with significant potential in pharmaceutical synthesis.[1] Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. Therefore, a precise and accurate analytical method is not just a procedural requirement but a critical component of the drug development process. While specific analytical data for this compound is not extensively published, we can establish a robust method based on the well-understood chromatographic behavior of analogous aromatic amines.[2][3][4]
Primary Analytical Approach: Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[5] For a moderately nonpolar compound like this compound, a C18 column is an excellent starting point, offering a good balance of retention and resolution.[1][6]
Causality Behind Method Development Choices:
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides effective retention for aromatic compounds like our target analyte. The choice of a 150 x 4.6 mm column with 5 µm particles offers a good compromise between efficiency and backpressure.[7][8]
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) is proposed. Acetonitrile is a common organic modifier in RP-HPLC, and its increasing concentration will elute the analyte from the column.[1] The addition of 0.1% formic acid serves two purposes: it protonates the aniline moiety, leading to sharper peaks and improved peak shape, and it ensures a consistent pH for reproducible chromatography.[9]
-
Detection: UV detection at 254 nm is a logical choice, as the aromatic and pyrrole rings in the molecule are expected to have strong absorbance at this wavelength.[1]
Proposed HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12-15 minutes (estimate) |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC-UV is a robust technique, other methods may offer advantages in specific scenarios.
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Liquid chromatography with UV detection | Ultra-high performance liquid chromatography with mass spectrometry | Gas chromatography with mass spectrometry |
| Sensitivity | Moderate | High to Very High | High |
| Selectivity | Good | Excellent | Excellent |
| Speed | Moderate | Fast | Moderate |
| Sample Throughput | Moderate | High | Moderate |
| Cost (Instrument) | Low | High | Moderate |
| Cost (Operational) | Low | Moderate | Moderate |
| Derivatization | Not required[10] | Not required | May be required for polar anilines[10][11] |
| Best For | Routine QC, purity analysis, content uniformity | Trace level impurity profiling, metabolite identification | Volatile and semi-volatile aniline derivatives[12] |
UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers significantly higher resolution and sensitivity compared to conventional HPLC.[13][14] The use of sub-2 µm particles in UPLC columns allows for faster analysis times and reduced solvent consumption.[15] The mass spectrometer provides definitive identification based on the mass-to-charge ratio, which is invaluable for impurity profiling and stability studies.
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For some aniline derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[10][12] GC-MS provides excellent separation efficiency and unambiguous identification through mass spectral libraries. However, the thermal lability of some aromatic amines can be a limitation.[10]
A Deep Dive into HPLC Method Validation
Validating an analytical method is a regulatory requirement that ensures the method is suitable for its intended purpose.[16][17] The International Council for Harmonisation (ICH) provides comprehensive guidelines for method validation.[18][19]
Key Validation Parameters:
1. Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities or degradation products.[5]
-
Protocol: Analyze a placebo (matrix without the analyte), the analyte standard, and a spiked placebo. The analyte peak should be well-resolved from any other peaks.
2. Linearity: This establishes a proportional relationship between the concentration of the analyte and the analytical signal.[5]
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
3. Accuracy: This measures the closeness of the test results to the true value.[5]
-
Protocol: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
4. Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[5]
-
Protocol:
-
Repeatability: Analyze at least six replicate preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
The relative standard deviation (%RSD) for both should be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[5]
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
-
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Method Validation Workflow
Caption: The systematic process of HPLC method validation.
Conclusion
The presented RP-HPLC method provides a robust and reliable approach for the quantification of this compound. Its comprehensive validation, following ICH guidelines, ensures the integrity of the analytical data, which is crucial for regulatory submissions and quality control in the pharmaceutical industry. While advanced techniques like UPLC-MS and GC-MS offer distinct advantages in terms of speed, sensitivity, and specificity, HPLC-UV remains a highly practical and accessible tool for routine analysis. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for trace-level detection, high-throughput screening, or routine purity assessment.
References
-
LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Retrieved from [Link]
-
Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
LCGC International. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]
-
PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ResearchGate. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]
-
Chromatography Forum. (2009). Interesting retention time for C18 column. Retrieved from [Link]
-
Farmacia. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Retrieved from [Link]
-
Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
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Comprehensive Characterization Guide: Elemental Analysis of 5-chloro-2-(1H-pyrrol-1-yl)aniline
This guide provides a rigorous technical analysis of the elemental composition of 5-chloro-2-(1H-pyrrol-1-yl)aniline , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.
Executive Summary & Theoretical Framework
This compound (CAS: 15814-76-3) is a bifunctional building block containing a primary amine and an N-linked pyrrole. Accurate Elemental Analysis (CHN) is the gold standard for validating the bulk purity of this compound, particularly to detect non-chromatographic impurities such as trapped solvents (e.g., dichloromethane, ethyl acetate) or inorganic salts that HPLC often misses.
Theoretical Composition (Standard)
The baseline for all comparative analysis is derived from the molecular formula C₁₀H₉ClN₂ .
| Element | Symbol | Count | Atomic Mass | Total Mass | Mass % (Theoretical) |
| Carbon | C | 10 | 12.011 | 120.11 | 62.35% |
| Hydrogen | H | 9 | 1.008 | 9.072 | 4.71% |
| Nitrogen | N | 2 | 14.007 | 28.014 | 14.54% |
| Chlorine | Cl | 1 | 35.45 | 35.45 | 18.40% |
| Total | 192.65 | 100.00% |
Comparative Analysis: Performance & Purity Grades
This section compares the elemental analysis profiles of High-Purity Reference Standards against common Technical Grade alternatives. This data demonstrates why "passing" CHN analysis is a stricter metric for drug development than HPLC area integration alone.
Table 1: Elemental Analysis Comparison Matrix
Data represents typical experimental values observed during process optimization.
| Metric | High-Purity Standard (Target) | Alternative A: Technical Grade (Crude) | Alternative B: Solvated Batch (Improper Drying) |
| Purity Status | >99.5% (Recrystallized) | ~95% (Pre-column) | >99% (HPLC) / ~92% (Mass Balance) |
| Carbon (C) | 62.31% (Δ -0.04) | 60.15% (Δ -2.20) | 58.80% (Δ -3.55) |
| Hydrogen (H) | 4.73% (Δ +0.02) | 5.10% (Δ +0.39) | 4.95% (Δ +0.24) |
| Nitrogen (N) | 14.51% (Δ -0.03) | 13.20% (Δ -1.34) | 13.80% (Δ -0.74) |
| Diagnosis | PASS (Within ±0.4% limit) | FAIL (Significant deviation) | FAIL (Trapped CH₂Cl₂ solvent) |
| Implication | Suitable for GMP synthesis. | Requires chromatography. | Requires vacuum drying @ 45°C. |
Technical Insight: Alternative B illustrates a common pitfall. The sample may look pure on HPLC (which ignores "invisible" solvents like Dichloromethane), but the Carbon value is suppressed, and Hydrogen is skewed. A deviation of >0.4% in Carbon is the primary indicator of solvent occlusion.
Experimental Protocol: Synthesis & Purification Workflow
To achieve the "High-Purity Standard" CHN values listed above, the following self-validating protocol is recommended. This avoids the common oxidation byproducts associated with aniline derivatives.
Step 1: Synthesis (Modified Clauson-Kaas)
-
Reagents: 4-chloro-1,2-phenylenediamine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid.
-
Reaction: Reflux at 110°C for 2 hours. The acetic acid acts as both solvent and catalyst, promoting the condensation of the amine with the furan derivative to form the pyrrole ring.
-
Critical Control Point: Monitor consumption of diamine by TLC (30% EtOAc/Hexane).
Step 2: Purification (The "CHN-Ready" Method)
Standard workup often leaves residual acetic acid. Follow this specific purification to pass Elemental Analysis:
-
Neutralization: Pour reaction mixture into ice-cold NaHCO₃ solution. Extract with Ethyl Acetate (3x).
-
Drying: Dry organic layer over anhydrous Na₂SO₄. Do not use MgSO₄ as it can trap fine particulates affecting microanalysis.
-
Filtration: Filter through a celite pad to remove inorganic fines.
-
Recrystallization (Crucial Step):
-
Dissolve crude solid in minimum hot Ethanol (60°C).
-
Add water dropwise until turbidity just persists.
-
Cool slowly to 4°C overnight.
-
Vacuum Dry: Dry crystals at 40-45°C for 24 hours under high vacuum (<5 mbar) to remove lattice-bound water/ethanol.
-
Visualization: Quality Control Workflow
The following diagram illustrates the decision logic for accepting a batch based on Elemental Analysis data.
Figure 1: Logic flow for validating compound purity using Elemental Analysis data. Note the feedback loops for re-drying or re-purifying based on specific elemental deviations.
References
-
PubChem. (2025).[1][2] Compound Summary: this compound (CID 10655401).[1] National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of Pyrrolo[1,2-a]quinolines (Supporting Info). (Contextual reference for N-aryl pyrrole synthesis/purification). Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-chloro-2-(1H-pyrrol-1-yl)aniline
CAS Number: 15814-76-3 Version: 2.0 (Operational Safety Standard)
Executive Summary: The "Hidden" Hazards
Attention Researchers: 5-chloro-2-(1H-pyrrol-1-yl)aniline is not a generic reagent. It is a chlorinated aniline derivative , meaning it carries the dual risks of cumulative organ toxicity (liver/kidney) and acute methemoglobinemia (oxygen deprivation in blood).
While often used as a scaffold intermediate in kinase inhibitor synthesis, its handling requires protocols that go beyond standard "Good Laboratory Practice" (GLP). This guide replaces generic safety advice with specific, field-proven operational tactics to ensure zero exposure.
Critical Hazard Profile:
-
Acute Toxicity: High (Oral, Dermal, Inhalation).[1]
-
Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidneys.[2]
-
Sensitization: High potential for skin sensitization.[3][4][5]
-
Physical: Light-sensitive solid; dust generation is the primary exposure vector.
Chemical Identity & Physical Properties[2][6][7][8][9][10]
| Parameter | Data | Operational Implication |
| CAS Number | 15814-76-3 | Use for inventory tracking and waste labeling. |
| Formula | C₁₀H₉ClN₂ | -- |
| Mol.[4][6] Weight | 204.64 g/mol | -- |
| Physical State | Crystalline Powder | High Risk: Dust can settle on surfaces and become airborne. |
| Solubility | DMSO, Methanol, DCM | Permeation Risk: Dissolved compound penetrates gloves faster than solid. |
| Stability | Light Sensitive | Store in amber vials; wrap reaction vessels in foil. |
Mechanism of Toxicity: Why Strict PPE is Required
To understand the safety protocols, you must understand the biological mechanism. Aniline derivatives oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen. This leads to "chemical asphyxiation" even in oxygen-rich environments.
Visualization: Toxicity Pathway
Figure 1: Biological pathway of aniline-induced methemoglobinemia, highlighting the critical need to prevent dermal and inhalation absorption.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with chlorinated anilines in organic solvents.
| Protection Zone | Low Risk (Weighing <10mg) | High Risk (Synthesis/Work-up) |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil)Change immediately upon splash. | Laminate Barrier: Inner: NitrileOuter: Silver Shield® or Laminate (EVOH)Anilines permeate nitrile rapidly in solvents. |
| Respiratory | Fume Hood Only: Sash at proper height.No respirator needed if contained. | Respirator Required (if outside hood): Full-face respirator with P100 + Organic Vapor (OV) cartridges. |
| Body | Standard Lab Coat + Long Pants.[5] | Tyvek® Sleeves or Apron (impervious) to prevent cuff exposure. |
| Eyes | Safety Glasses with Side Shields.[7] | Chemical Splash Goggles (indirect vent). |
Operational Protocols
Phase 1: Receipt & Storage[12]
-
Inspection: Upon receipt, check the bottle for "crusting" around the cap (sign of leakage/oxidation).
-
Environment: Store at 2-8°C (refrigerated) in a dedicated "Toxics" secondary container.
-
Inerting: After every use, backfill the container with Argon or Nitrogen. This compound degrades and darkens upon air exposure, potentially altering its toxicity profile.
Phase 2: Weighing & Transfer (Highest Risk Step)
-
Engineering Control: Use a static-free weighing boat inside a chemical fume hood. Never weigh on an open bench.
-
Technique:
-
Place a disposable absorbent pad (benchkote) in the hood.
-
Pre-weigh the solvent in the reaction vessel.
-
Transfer the solid directly into the vessel.
-
Wipe Down: Wipe the exterior of the stock bottle and the balance with a solvent-dampened tissue (e.g., ethanol) immediately after use. Dispose of the tissue as hazardous waste.
-
Phase 3: Reaction & Work-up
-
Solvent Trap: If using a rotary evaporator, ensure the cold trap is fully charged (dry ice/acetone) to prevent aniline vapors from escaping the vacuum pump exhaust.
-
Acidification: During work-up, keeping the aqueous layer acidic (pH < 3) will protonate the aniline (forming the salt), rendering it water-soluble and significantly reducing its volatility and skin permeability.
Phase 4: Waste Disposal
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, permanganate) in the waste stream; this can cause exothermic decomposition.
-
Labeling: Waste tag must explicitly state: "Toxic - Chlorinated Aniline Derivative."
-
Quenching: Rinse all glassware with dilute HCl before removing from the hood for washing. This converts residual aniline to the less volatile hydrochloride salt.
Emergency Response Procedures
Self-Validating Safety Loop: Before starting, verify you have the SDS and know the location of the emergency shower.
| Scenario | Immediate Action | Medical Context (For Physician) |
| Skin Contact | 1. Drench: Immediate safety shower for 15 mins.2. Soap: Wash gently; do not scrub (scrubbing increases absorption). | Suspected aniline absorption.[5] Monitor for Methemoglobinemia . |
| Inhalation | 1. Move to fresh air immediately.2. Administer oxygen if trained/available.[8] | Administer 100% Oxygen. Check MetHb levels. |
| Spill (>1g) | 1. Evacuate lab.2. Do not attempt cleanup without SCBA if dust is airborne. | -- |
Operational Workflow Diagram
Figure 2: End-to-end safety lifecycle for handling this compound, emphasizing the critical decontamination step.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved from (Search CAS: 15814-76-3).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12817260 (5-chloro-2-pyrrol-1-ylaniline). Retrieved from .
-
Fisher Scientific. (2025).[9][10] Safety Data Sheet: Aniline and Chloroaniline Derivatives. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from .
(Note: Always consult the specific SDS provided by your chemical vendor, as purity and stabilizers can affect safety parameters.)
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
